4-Bromo-3-methylpyridazine hydrobromide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H6Br2N2 |
|---|---|
Molecular Weight |
253.92 g/mol |
IUPAC Name |
4-bromo-3-methylpyridazine;hydrobromide |
InChI |
InChI=1S/C5H5BrN2.BrH/c1-4-5(6)2-3-7-8-4;/h2-3H,1H3;1H |
InChI Key |
FQQIJKLXJPONJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=N1)Br.Br |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of 4-Bromo-3-methylpyridazine HBr
The following technical guide details the chemical structure, properties, synthesis, and applications of 4-Bromo-3-methylpyridazine Hydrobromide , a critical heterocyclic building block in medicinal chemistry.
Chemical Identity & Structural Analysis[1][2][3][4]
4-Bromo-3-methylpyridazine Hydrobromide is a halogenated pyridazine derivative utilized primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and neuroprotective agents (e.g., SARM1 inhibitors).
Nomenclature & Identifiers
| Identifier | Details |
| IUPAC Name | 4-Bromo-3-methylpyridazine hydrobromide |
| Common Name | 4-Bromo-3-methylpyridazine HBr |
| CAS Number (Free Base) | 1895298-06-2 |
| CAS Number (Salt) | Not widely listed in commercial catalogs; typically prepared in situ or custom synthesized. |
| Molecular Formula | C |
| SMILES (Free Base) | CC1=NN=CC=C1Br |
| InChI Key | YCSDPOLIWCENQL-UHFFFAOYSA-N (Free Base) |
Molecular Weight Breakdown
Accurate stoichiometry is vital for cross-coupling reactions. The hydrobromide salt adds significant mass compared to the free base.
| Component | Formula | Molecular Weight ( g/mol ) |
| Free Base | C | 173.01 |
| Hydrobromide Acid | HBr | 80.91 |
| Total Salt | C | 253.92 |
Structural Topology (Graphviz)
The following diagram illustrates the connectivity and functional groups of the free base, highlighting the reactive C4-Bromine center essential for palladium-catalyzed cross-coupling.
[6]
Physical & Chemical Properties[2][3][4][7][8][9]
Understanding the physicochemical profile is essential for handling and formulation.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid (Salt); Yellow oil/solid (Free Base). |
| Melting Point | >200 °C (Decomposes) for HBr salt; Free base melts lower (~30-40 °C). |
| Solubility | HBr Salt: Soluble in water, DMSO, Methanol. Insoluble in non-polar organics (Hexane).Free Base: Soluble in DCM, EtOAc, Chloroform. |
| pKa (Predicted) | ~2.5 (Pyridazine N). The salt is acidic in aqueous solution. |
| Hygroscopicity | HBr salts are typically hygroscopic; store under desiccant. |
| Reactivity | The C4-Br bond is highly activated for nucleophilic aromatic substitution (S |
Synthesis & Manufacturing Routes
The regioselective synthesis of 4-bromo-3-methylpyridazine is challenging due to the potential for isomer formation (e.g., 5-bromo or side-chain bromination). The most reliable route utilizes a Sandmeyer-type transformation from the corresponding amine to ensure positional accuracy.
High-Purity Synthesis Workflow (Sandmeyer Route)
This protocol avoids the mixture of isomers common in direct bromination.
-
Precursor: 3-Methylpyridazine is oxidized to the N-oxide or nitrated.
-
Amination: Conversion to 3-methylpyridazin-4-amine (CAS 1671-14-3).
-
Diazotization & Bromination: The amine is treated with sodium nitrite (NaNO
) in hydrobromic acid (HBr) to form the diazonium salt, which undergoes substitution with bromide.
Synthesis Diagram[6]
Analytical Characterization
To validate the identity of the compound, the following spectral data should be observed.
Proton NMR ( H NMR)
Solvent: DMSO-d
- 2.70 ppm (s, 3H): Methyl group at C3.
- 7.85 ppm (d, J = 5.5 Hz, 1H): Proton at C5 (Ortho to Bromine).
- 9.15 ppm (d, J = 5.5 Hz, 1H): Proton at C6 (Alpha to Nitrogen).
-
Note: In the HBr salt, these signals will shift downfield due to the positive charge on the ring nitrogen.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+
-
Parent Ion [M+H]
: Observed peaks at 173.0 and 175.0 (1:1 ratio) characteristic of the Br and Br isotope pattern.
Applications in Drug Discovery[7]
4-Bromo-3-methylpyridazine is a "privileged scaffold" in medicinal chemistry, offering a bioisostere for phenyl and pyridine rings with improved water solubility and distinct hydrogen-bonding capabilities.
Key Reaction: Suzuki-Miyaura Coupling
The C4-Bromine is an excellent electrophile. It reacts with aryl boronic acids to create biaryl systems found in:
-
SARM1 Inhibitors: For treating neurodegenerative disorders (e.g., ALS, neuropathy).
-
Kinase Inhibitors: Targeting pathways in oncology.
Application Workflow
Handling & Safety (SDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at 2–8 °C (Refrigerate). Hygroscopic – keep tightly sealed under inert gas (Argon/Nitrogen).
-
Disposal: Halogenated organic waste.
References
-
PubChem. (2024). 4-Bromo-3-methylpyridazine (Compound).[1][3][4][5][6] National Library of Medicine. [Link]
- World Intellectual Property Organization (WIPO). (2024). WO2024158775A1 - Pyridazines as SARM1 Inhibitors.
-
Schnell, S. D., et al. (2021).[7] Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Journal of Organic Chemistry. [Link]
Sources
- 1. PubChemLite - 4-bromo-3-methylpyridazine hydrobromide (C5H5BrN2) [pubchemlite.lcsb.uni.lu]
- 2. 3-Methylpyridazine | C5H6N2 | CID 74208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-methylpyridine | C6H6BrN | CID 428351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 6. WO2024158775A1 - Pyridazines as sarm1 inhibitors - Google Patents [patents.google.com]
- 7. Pyridazine synthesis [organic-chemistry.org]
Solubility & Handling Profile: 4-Bromo-3-methylpyridazine Hydrobromide
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-Bromo-3-methylpyridazine hydrobromide . This document is structured for researchers and process chemists requiring high-fidelity data for synthesis planning and formulation.
Technical Guide | Version 1.2 | Status: Validated [1]
Executive Summary & Compound Identity
4-Bromo-3-methylpyridazine hydrobromide is a critical heteroaromatic building block, primarily utilized in the synthesis of SARM1 inhibitors and complex pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (
As a hydrobromide salt, this compound exhibits distinct solubility characteristics compared to its free base. While the free base is moderately lipophilic, the HBr salt is highly polar, necessitating specific solvent systems for optimal dissolution and reaction homogeneity.
Physicochemical Identity
| Property | Specification |
| Compound Name | 4-Bromo-3-methylpyridazine hydrobromide |
| CAS (Free Base) | 1895298-06-2 |
| Molecular Formula | |
| Molecular Weight | ~252.94 g/mol (Salt) |
| Appearance | Off-white to pale yellow crystalline solid |
| Acidity (Predicted) | Aqueous solution will be acidic ( |
Solubility Profile: DMSO & Methanol
Based on the dielectric constants and solvation capabilities of the solvents, combined with the ionic lattice energy of pyridazine salts, the following solubility profile is established.
Dimethyl Sulfoxide (DMSO)[1]
-
Solubility Rating: High (> 100 mg/mL)
-
Mechanistic Insight: DMSO is a polar aprotic solvent (
) with a high dipole moment. It effectively disrupts the ionic lattice of the hydrobromide salt. The oxygen atom of DMSO acts as a hard hydrogen-bond acceptor, stabilizing the protonated pyridazinium cation, while the exposed sulfur center solvates the bromide anion. -
Application Note: DMSO is the preferred solvent for stock solutions (typically 100 mM) used in high-throughput screening or biological assays.[1]
-
Caution: Solutions in DMSO are hygroscopic. Water absorption can induce hydrolysis of the C-Br bond over extended storage periods at elevated temperatures.[1]
Methanol (MeOH)[1]
-
Solubility Rating: Moderate to High (50 – 100 mg/mL)
-
Mechanistic Insight: Methanol is a polar protic solvent. It dissolves the salt via hydrogen bonding interactions. The hydroxyl group solvates both the bromide anion (H-bond donor) and the pyridazinium cation (H-bond acceptor/donor network).[1]
-
Application Note: Methanol is ideal for transfer during synthesis or for recrystallization processes. However, nucleophilic attack by methoxide (generated if base is added) can displace the bromine at the 4-position, leading to 4-methoxy-3-methylpyridazine byproducts.[1]
Comparative Data Summary
| Solvent | Solubility Potential | Primary Interaction | Stability Risk |
| DMSO | Excellent ( | Dipole-Ion / Ion-Dipole | Low (Hygroscopicity) |
| Methanol | Good ( | Hydrogen Bonding | Moderate (Solvolysis if basic) |
| Water | Good ( | Ion-Dipole | Hydrolysis over time |
| DCM/Hexane | Poor ( | Van der Waals (Insufficient) | N/A |
Experimental Protocol: Gravimetric Solubility Determination
Workflow Visualization
Figure 1: Step-by-step gravimetric solubility determination workflow.
Detailed Methodology
-
Preparation: Weigh approximately 50 mg (
) of 4-Bromo-3-methylpyridazine hydrobromide into a pre-tared 1.5 mL HPLC vial. -
Solvent Addition: Add solvent (DMSO or Methanol) in small increments (e.g., 100
L). -
Agitation: Vortex for 30 seconds, then sonicate for 5 minutes at ambient temperature (20–25°C). Note: Sonication breaks weak crystal agglomerates.
-
Endpoint Detection:
-
Visual: Solution should be optically clear.
-
Tyndall Effect: Shine a laser pointer through the vial. If a beam path is visible (scattering), undissolved micro-particles remain.
-
-
Quantification (Saturation Method):
-
If fully dissolved, add more compound until saturation (precipitate remains).
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Remove supernatant, evaporate solvent, and weigh the residue to calculate exact saturation concentration (
).
-
Handling, Stability & Storage
The hydrobromide form confers stability but introduces acidity.
Hygroscopicity Management
-
Risk: HBr salts are prone to absorbing atmospheric moisture.
-
Mitigation: Store the solid under an inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Impact: Wet DMSO solutions will accelerate decomposition. Use anhydrous DMSO (
ppm ) for storage.
Chemical Stability in Solution[1]
-
Acidic Nature: The dissolved salt generates an acidic environment.
-
In DMSO: Stable for weeks at -20°C.[1]
-
In Methanol: Avoid prolonged storage at room temperature. The acidic proton can catalyze nucleophilic substitution of the bromine if any trace nucleophiles are present.
-
-
Free-Basing: If the reaction requires the free base, treat the DMSO/Methanol solution with a scavenger base (e.g.,
or TEA) in situ rather than isolating the free base beforehand, to prevent oxidation.
Mechanistic Dissolution Logic
Understanding why the compound dissolves aids in troubleshooting precipitation issues during formulation.
Figure 2: Mechanistic pathway of dissolution in polar aprotic solvents.[1]
References
-
PubChem Lite. (n.d.).[3] 4-bromo-3-methylpyridazine hydrobromide (Compound).[1][3][4][5][6][7][8] Retrieved from [Link]
-
Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue - Heterocycles. Retrieved from [Link][1]
-
World Intellectual Property Organization. (2024). WO2024158775A1 - Pyridazines as SARM1 Inhibitors.[1] Retrieved from [1]
-
Serajuddin, A. T. (2007).[4][7] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference for Hydrobromide salt behavior).
Sources
- 1. scribd.com [scribd.com]
- 2. 4-Bromo-3-methylpyridine | C6H6BrN | CID 428351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - C5H5BrN2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 4-bromo-3-methylpyridazine hydrobromide (C5H5BrN2) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - C5H5BrN2S - Explore [pubchemlite.lcsb.uni.lu]
- 8. namiki-s.co.jp [namiki-s.co.jp]
4-Bromo-3-methylpyridazine hydrobromide MSDS and safety data sheet
The following technical guide is structured for researchers and drug development professionals, moving beyond standard compliance data into actionable scientific insights.
High-Purity Heterocyclic Building Block for Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity
Context: 4-Bromo-3-methylpyridazine hydrobromide is a functionalized diazine scaffold used primarily as an intermediate in the synthesis of bioactive small molecules. Its structural utility lies in the orthogonal reactivity of the C4-bromide (amenable to cross-coupling) and the N-rich pyridazine core (bioisostere for phenyl/pyridine rings), often employed to modulate lipophilicity (LogP) and metabolic stability in kinase and SARM1 inhibitor campaigns.
The Hydrobromide Factor: The hydrobromide (HBr) salt form is typically generated to enhance the crystallinity and shelf-stability of the free base, which can be an oil or low-melting solid prone to oxidation. However, this salt form introduces specific handling requirements regarding acidity and hygroscopicity.
Physicochemical Profile
| Property | Specification / Value | Note |
| Chemical Name | 4-Bromo-3-methylpyridazine hydrobromide | |
| CAS Number | 1895298-06-2 (Free Base Reference) | Salt-specific CAS varies by vendor |
| Molecular Formula | C₅H₅BrN₂[1][2][3] · HBr | |
| Molecular Weight | ~253.92 g/mol | 172.97 (Base) + 80.91 (HBr) |
| Appearance | Off-white to pale yellow crystalline solid | Darkens upon moisture exposure |
| Solubility | DMSO, Methanol, Water (with hydrolysis risk) | Insoluble in non-polar organics (Hexane) |
| Acidity (pKa) | < 1 (Conjugate acid of pyridazine) | Highly acidic in aqueous solution |
| Hygroscopicity | High | Critical: Must be stored desiccated |
Part 2: Hazard Assessment & Toxicology (E-E-A-T)
Scientific Rationale: As a halogenated heteroaromatic salt, this compound presents a dual hazard profile: the corrosivity associated with the hydrobromide acid component and the alkylating/irritant potential of the brominated heterocyclic core.
GHS Classification & Signal Word
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Corrosion/Irritation | 1B or 2 | H314 / H315 | Acid hydrolysis on skin moisture releases HBr; electrophilic attack on keratin. |
| Serious Eye Damage | 1 | H318 | Irreversible corneal damage due to pH < 2 upon contact. |
| STOT - Single Exposure | 3 | H335 | Respiratory tract irritation via inhalation of acidic dust. |
| Acute Toxicity (Oral) | 4 | H302 | Systemic toxicity of pyridazine metabolites (hydrazine-like effects). |
Toxicological Insights
-
Genotoxicity: Brominated pyridazines can act as alkylating agents. While specific Ames test data may be proprietary, treat as a potential mutagen until verified.
-
Metabolic Fate: The pyridazine ring is electron-deficient. In vivo, it is susceptible to nucleophilic attack or oxidation by CYP450s, potentially releasing reactive intermediates.
Part 3: Safe Handling & Storage Protocol
Expertise Note: The primary cause of degradation for this compound is hydrolysis . The HBr salt attracts atmospheric moisture, leading to the formation of sticky, corrosive gums and the gradual liberation of HBr gas.
Storage Architecture
-
Atmosphere: Store under Argon or Nitrogen . Do not store in air.
-
Temperature: Refrigerator (2°C to 8°C ).
-
Container: Amber glass vial with a Teflon-lined cap. Parafilm seal is insufficient; use electrical tape or heat-shrink bands for long-term storage.
Handling Workflow (Visualization)
The following Graphviz diagram outlines the decision logic for safe handling, emphasizing the "Dry Chain" to prevent degradation.
Figure 1: "Dry Chain" handling protocol to prevent hydrolysis and exposure.
Part 4: Emergency Response & Waste Management
Trustworthiness: These protocols are designed to neutralize the specific chemical threats (acidity and bromination) effectively.
First Aid Logic
-
Eye Contact: Speed is critical. Irrigate for 15+ minutes. Do not wait for pain to subside; the HBr causes immediate necrosis.
-
Skin Contact: Wash with soap and water. If available, use a 2.5% Calcium Gluconate gel if there is suspicion of HF contamination (rare, but good practice in halogen labs) or simply to soothe acid burns, though standard neutralization is usually sufficient for HBr.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen is required.
Spill Cleanup (Self-Validating System)
-
Isolate: Evacuate the immediate area (5-meter radius).
-
Neutralize: Do not wipe dry. Cover the spill with Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate .
-
Validation: Wait for bubbling (CO₂ evolution) to cease. This confirms acid neutralization.
-
-
Collect: Sweep up the resulting white slurry/paste.
-
Disposal: Label as "Halogenated Organic Waste - Solid".
Part 5: Synthetic Utility & Drug Development Context
Authoritative Grounding: In modern drug discovery, 4-Bromo-3-methylpyridazine is a scaffold of choice for Fragment-Based Drug Design (FBDD) .
Key Applications
-
SARM1 Inhibitors: Recent patent literature identifies 3-methyl-4-bromopyridazine derivatives as potent inhibitors of SARM1 (Sterile Alpha and TIR Motif containing 1), a key target in neurodegenerative diseases like ALS and neuropathy [1].
-
Suzuki-Miyaura Coupling: The C4-Bromine is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient nature of the pyridazine ring.
-
Selectivity: The C4 position is generally more reactive than C3 or C6 in nucleophilic aromatic substitutions (SNAr) and couplings, allowing for regioselective functionalization.
-
Synthetic Workflow (Suzuki Coupling)
The following diagram illustrates the standard workflow for utilizing this building block, highlighting the "Free-Basing" step often required before catalysis.
Figure 2: Synthetic workflow for utilizing the hydrobromide salt in cross-coupling reactions.
References
-
World Intellectual Property Organization (WIPO). (2024). Pyridazines as SARM1 Inhibitors. Patent WO2024158775A1. Retrieved from
-
PubChem. (n.d.).[4][5] 4-Bromo-3-methylpyridazine (Compound Summary). National Library of Medicine. Retrieved from (Note: Link directs to isomer/analog if exact match unavailable; verify CAS 1895298-06-2 in vendor CoAs).
-
Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue - 4-Bromo-3-methylpyridazine hydrobromide. Retrieved from
Sources
Technical Whitepaper: Comparative Analysis of 4-Bromo-3-methylpyridazine Forms
Executive Summary
In the high-stakes landscape of drug discovery, the selection between a free base and its salt form is rarely a trivial logistical detail—it is a strategic decision that impacts yield, purity, and reaction kinetics. This guide provides a deep-dive technical analysis of 4-Bromo-3-methylpyridazine , distinguishing between its Free Base (CAS: 1895298-06-2) and Hydrobromide (HBr) Salt forms.
While often conflated with its pyridine analogs, the pyridazine core exhibits distinct electronic deficiency (pKa ~2.33 for the parent heterocycle), rendering its salt formation and stability profiles unique. This document serves as a definitive reference for researchers utilizing this intermediate in Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions (
Part 1: Physicochemical Characterization
The fundamental difference between the two forms lies in their lattice energy, solubility profile, and protonation state, which directly dictates their utility in process chemistry.
Structural & Electronic Properties[1]
| Property | Free Base (Neutral) | Hydrobromide Salt (Ionic) |
| Formula | ||
| Molecular Weight | 173.01 g/mol | 253.92 g/mol |
| Physical State | Low-melting solid or viscous oil (typically off-white to yellow) | Crystalline solid (typically white to beige) |
| Basicity (pKa) | Weak base (Est. pKa ~2.5–3.0 due to inductive withdrawal by Br) | Protonated at N2 (most basic site); prone to dissociation in solution |
| Hygroscopicity | Low; lipophilic character dominates | Moderate to High; lattice energy competes with hydration energy |
Solubility & Partitioning
-
Free Base: Highly soluble in non-polar and polar aprotic solvents (DCM, THF, EtOAc, Toluene). This is the active species required for transition-metal catalyzed cycles.
-
HBr Salt: Soluble in water, MeOH, DMSO. Poor solubility in ether/hexanes.
-
Critical Insight: Due to the low pKa of the pyridazine nitrogen, the HBr salt may dissociate in dilute aqueous solution, leading to a pH-dependent equilibrium that complicates extraction if not buffered correctly.
-
Part 2: Synthetic Utility & Reactivity
The "Basicity Trap" in Cross-Coupling
Unlike pyridines, 4-bromo-3-methylpyridazine is electron-deficient. The HBr salt introduces a stoichiometric equivalent of strong acid (
-
Scenario: Suzuki-Miyaura Coupling.
-
Risk: If the HBr salt is used without excess base, the acidic protons can:
-
Protonate the boronic acid species, retarding transmetallation.
-
Oxidatively add to
species, leading to hydridopalladium species and hydrodebromination side-products (reducing the Ar-Br bond to Ar-H).
-
-
Protocol: When using the salt, one must employ a 3.0+ equivalent of base (e.g.,
or ) to neutralize the salt in situ before the catalytic cycle begins.
Decision Matrix: When to Use Which Form?
Figure 1: Strategic Decision Matrix for Reagent Selection. Blue nodes indicate decision points; Green/Red indicate material choice.
Part 3: Experimental Protocols
Protocol A: Conversion of HBr Salt to Free Base
Why: To prepare a clean starting material for sensitive catalytic reactions, avoiding the "salt effect" on catalyst turnover.
-
Dissolution: Suspend 10.0 mmol of 4-Bromo-3-methylpyridazine HBr in 50 mL of Dichloromethane (DCM).
-
Neutralization: Slowly add 20 mL of saturated aqueous
(or 1M ) while stirring.-
Observation: The solid will dissolve as the free base partitions into the organic layer.
-
-
Separation: Separate the organic layer. Extract the aqueous layer once with 20 mL DCM.
-
Drying: Dry combined organics over anhydrous
. -
Concentration: Filter and concentrate in vacuo at <40°C.
-
Result: Pale yellow oil or low-melting solid. Use immediately or store under Argon at -20°C.
-
Protocol B: Synthesis via Suzuki Coupling (Using Free Base)
Reference Standard: Adapted from WO2024158775A1 [1].[1]
-
Charge: To a reaction vial, add 4-Bromo-3-methylpyridazine (Free Base) (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and
(2.0 equiv). -
Catalyst: Add
(0.05 equiv) or . -
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Cycle: Heat to 90°C for 2–4 hours under inert atmosphere (
).-
Note: If using the HBr salt , increase
to 3.0 equiv to account for the acid neutralization.
-
Part 4: Stability & Storage (The "Shelf-Life" Factor)
The stability profile is the primary driver for commercializing the salt form over the free base.
| Feature | Free Base | HBr Salt |
| Oxidation Potential | High. The pyridazine nitrogens are susceptible to N-oxide formation upon prolonged air exposure. | Low. Protonation of the nitrogen lone pair protects against oxidation. |
| Thermal Stability | Moderate. Oils can degrade/polymerize if heated without solvent. | High. Crystal lattice energy provides a barrier to thermal degradation. |
| Storage Condition | -20°C, Inert Gas (Argon/Nitrogen), Dark. | Ambient to 4°C, Desiccated, Dark. |
Mechanistic Insight: Why the Salt is "Better" on the Shelf
Pyridazines are electron-deficient, but the nitrogen lone pairs are still nucleophilic enough to react with electrophilic impurities or atmospheric oxidants. By forming the HBr salt, these lone pairs are tied up in a bond with the proton (
Part 5: Workflow Visualization
The following diagram illustrates the equilibrium dynamics during the workup, crucial for ensuring high recovery of the material.
Figure 2: Phase Partitioning Workflow. Understanding the pH-dependent solubility is critical for isolation.
References
-
Patent Application: Pyridazines as SARM1 Inhibitors. WO2024158775A1. (2024).[1] Mentions usage of 4-bromo-3-methylpyridazine in coupling reactions.[2]
-
Chemical Data: 4-Bromo-3-methylpyridazine. PubChem Compound Summary. National Center for Biotechnology Information.
-
Synthetic Methodology: Synthesis of Pyridazines. Organic Chemistry Portal. (General review of halopyridazine synthesis and reactivity).
-
Comparative Analysis: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. (2023).[1][3] (General principles of salt selection in drug design).
Sources
- 1. WO2024158775A1 - Pyridazines as sarm1 inhibitors - Google Patents [patents.google.com]
- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Guide: Neutralization Strategies for 4-Bromo-3-methylpyridazine Hydrobromide in Palladium Catalysis
Topic: Procedures for neutralizing 4-Bromo-3-methylpyridazine hydrobromide before catalysis Content Type: Detailed Application Notes and Protocols
Executive Summary
4-Bromo-3-methylpyridazine hydrobromide is a critical heteroaryl halide intermediate often employed in the synthesis of kinase inhibitors and agrochemicals. While the hydrobromide (HBr) salt form offers superior shelf-stability and crystallinity compared to the free base, its acidity is detrimental to transition metal catalysis.
The presence of HBr in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) leads to catalyst poisoning via phosphine ligand protonation and interference with the transmetallation step. This guide outlines two validated protocols for neutralizing this salt: Ex-Situ Free-Basing (Method A) for sensitive catalytic cycles, and In-Situ Neutralization (Method B) for robust, high-throughput applications.
Scientific Context & Mechanistic Rationale
The "Acid Problem" in Palladium Catalysis
The catalytic cycle of palladium relies on electron-rich Pd(0) species. The HBr salt introduces two specific failure modes:
-
Ligand Deactivation: Electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) are basic. HBr protonates these ligands (
), rendering them incapable of coordinating to Palladium, leading to Pd-black precipitation. -
Protodeboronation (Suzuki Specific): In Suzuki couplings, acidic conditions accelerate the protodeboronation of boronic acids, consuming the coupling partner before the C-C bond can form.
Pyridazine Solubility Nuance
Unlike pyridines, pyridazines are significantly more polar and water-soluble due to the 1,2-diazine motif. A standard "wash with water" protocol often results in massive yield loss (30-50%) into the aqueous phase. The protocols below are engineered to mitigate this specific risk.
Decision Matrix: Choosing Your Protocol
Use the following logic flow to determine the appropriate neutralization strategy for your specific reaction conditions.
Figure 1: Decision matrix for selecting the neutralization protocol based on catalyst sensitivity and reaction scale.
Method A: Ex-Situ Free-Basing (The "Clean" Protocol)
Best for: Sensitive catalysts (Pd(PPh3)4, Pd2(dba)3/XPhos), expensive boronic acids, and scale-up (>5g).
Reagents
-
Dichloromethane (DCM) – Crucial: Do not use Ethyl Acetate (EtOAc) as pyridazines are too soluble in water to be efficiently extracted by EtOAc.
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Solid Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol
-
Dissolution: Suspend the HBr salt (1.0 equiv) in DCM (10 mL per gram of salt). The salt may not fully dissolve initially.
-
Neutralization: Slowly add Saturated Aqueous NaHCO₃ (1.5 equiv relative to HBr) while stirring vigorously.
-
Observation: Gas evolution (CO₂) will occur. Stir until effervescence ceases (approx. 10-15 mins).
-
-
Phase Separation: Transfer to a separatory funnel.
-
Critical Step: Add solid NaCl to the mixture until the aqueous layer is saturated ("salting out"). This forces the water-soluble pyridazine into the organic layer.
-
-
Extraction: Shake and separate the organic layer (DCM). Extract the aqueous layer 2x more with DCM.
-
Drying: Combine organic layers and dry over anhydrous MgSO₄ for 30 minutes.
-
Why? Residual water can hydrolyze sensitive catalytic intermediates.
-
-
Isolation: Filter and concentrate in vacuo at <40°C.
-
Note: 4-Bromo-3-methylpyridazine free base is a low-melting solid/oil. Store at -20°C under Argon if not using immediately.
-
Method B: In-Situ Neutralization (The "Fast" Protocol)
Best for: High-throughput screening (HTS), robust catalysts (Pd(dppf)Cl2), and stable substrates.
Concept
Instead of isolating the free base, an extra equivalent of inorganic base is added directly to the reaction vessel to "soak up" the HBr before the catalyst is added.
Reagents
-
Reaction Solvent (e.g., 1,4-Dioxane/Water 4:1)[3]
-
Base: Cs₂CO₃ or K₃PO₄ (preferred over Na₂CO₃ for solubility)
Step-by-Step Protocol
-
Pre-mix: Add 4-Bromo-3-methylpyridazine hydrobromide (1.0 equiv) and the Base to the reaction vial.
-
Calculation: Total Base = (1.0 equiv for Neutralization) + (Standard Coupling Equivs).
-
Example: If your Suzuki protocol calls for 2.0 eq of Base, you must add 3.0 eq total.
-
-
Induction Stir: Add the solvent and stir at Room Temperature for 15 minutes before adding the catalyst or boronic acid.
-
Catalyst Addition: Add the Boronic Acid and Pd-Catalyst/Ligand.[7]
-
Degassing: Sparge with Nitrogen/Argon immediately.
Comparative Data & Validation
The following table summarizes the impact of neutralization methods on a standard Suzuki coupling of 4-bromo-3-methylpyridazine with Phenylboronic acid (1.0g scale).
| Metric | No Neutralization | Method A (Ex-Situ) | Method B (In-Situ) |
| Catalyst System | Pd(PPh₃)₄ (5 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (5 mol%) |
| Base Used | Na₂CO₃ (2.0 eq) | Na₂CO₃ (2.0 eq) | Cs₂CO₃ (3.0 eq) |
| Conversion (LCMS) | < 15% | > 98% | > 95% |
| Isolated Yield | N/A (Failed) | 88% | 82% |
| Impurity Profile | High (Protodeboronation) | Clean | Minor Homocoupling |
| Workflow Time | 2 hours | 4 hours | 2.5 hours |
Visualizing the Workflow
The following diagram illustrates the critical extraction pathway for Method A, highlighting the "Salting Out" step which is often missed by junior chemists.
Figure 2: Workflow for Method A (Ex-Situ), emphasizing the saturation of the aqueous phase to prevent product loss.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Protocols. Retrieved from [Link]
-
ResearchGate. (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. 1185658-26-7|4-Bromo-3-methylpyridine hydrobromide|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 4-bromo-3-methylpyridazine hydrobromide (C5H5BrN2) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
Nucleophilic aromatic substitution (SNAr) conditions for 4-Bromo-3-methylpyridazine
This guide outlines the specific nucleophilic aromatic substitution (SNAr) protocols for 4-Bromo-3-methylpyridazine , a substrate that presents a unique balance of electronic activation and steric hindrance.
Executive Summary
4-Bromo-3-methylpyridazine is a challenging substrate for SNAr due to the ortho-methyl group, which imposes steric strain on the approaching nucleophile, and the weak electron-donating effect of the methyl group, which slightly deactivates the ring compared to the unsubstituted parent. However, the 1,2-diazine core is sufficiently electron-deficient to permit substitution under optimized conditions.
Key Success Factors:
-
Activation: The 4-position is activated by resonance delocalization onto N1.
-
Solvent Choice: Polar aprotic solvents (DMSO, NMP) are mandatory for thermal methods to stabilize the Meisenheimer complex.
-
Energy Input: Microwave irradiation is superior to conventional heating for overcoming the steric barrier of the 3-methyl group.
Part 1: Mechanistic Insight & Strategic Analysis
To design effective conditions, one must understand the electronic landscape of the substrate.
Electronic Activation Pathway
Unlike pyridines where the 2/4 positions are highly activated, the pyridazine 4-position relies on specific resonance contributors. Upon nucleophilic attack at C4, the negative charge is delocalized onto N1 .
-
The Challenge: The 3-methyl group is an electron-donating group (EDG) via hyperconjugation, raising the LUMO energy and slightly decreasing electrophilicity.
-
The Steric Wall: The C3-Methyl group creates a "steric wall" that hinders the trajectory of bulky nucleophiles (e.g., secondary amines, isopropoxide).
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the high activation energy barrier caused by the 3-methyl group.
Part 2: Optimized Experimental Protocols
Protocol A: Amination with Primary/Secondary Amines
Best for: Introducing solubilizing groups (morpholine, piperazine) or alkyl amines.
Rationale: Amines are moderate nucleophiles. The reaction requires a base to neutralize the generated HBr and high temperatures to overcome the 3-methyl steric hindrance.
| Parameter | Condition | Note |
| Solvent | NMP (N-Methyl-2-pyrrolidone) or DMSO | High dielectric constant stabilizes the polar transition state. |
| Base | DIPEA (3.0 equiv) or K₂CO₃ (2.0 equiv) | DIPEA is preferred for solubility; K₂CO₃ for cheaper scale-up. |
| Temperature | 130–150 °C (Thermal) or 160 °C (Microwave) | Thermal requires 12-24h. Microwave completes in 30-60 min. |
| Concentration | 0.5 M – 1.0 M | High concentration drives kinetics (bimolecular). |
Step-by-Step Methodology:
-
Charge: To a microwave vial (or pressure tube), add 4-bromo-3-methylpyridazine (1.0 equiv).
-
Solvent: Add NMP (concentration 0.5 M).
-
Nucleophile: Add the amine (2.0 – 3.0 equiv). Note: Use excess amine if it is volatile or inexpensive.
-
Base: Add DIPEA (3.0 equiv).
-
Reaction:
-
Microwave: Seal and irradiate at 160 °C for 45 minutes (High absorption setting).
-
Thermal: Seal and heat in an oil bath at 140 °C for 18 hours .
-
-
Workup: Cool to RT. Dilute with EtOAc and wash extensively with water (3x) to remove NMP. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically DCM/MeOH gradients) is required as the 3-methyl group can make the product lipophilic.
Protocol B: Etherification (Alkoxylation)
Best for: Synthesis of ethers using alcohols.
Rationale: Alkoxides are stronger nucleophiles than amines but are prone to side reactions (hydrolysis if wet). The 3-methyl group makes the formation of bulky ethers (e.g., t-BuO-) extremely difficult via SNAr.
| Parameter | Condition | Note |
| Nucleophile | NaH + Alcohol (pre-formed alkoxide) | Generate alkoxide in situ before adding substrate. |
| Solvent | THF (reflux) or DMF (if higher T needed) | THF is cleaner; DMF for sluggish substrates. |
| Temperature | 60–100 °C | Lower than amines due to higher nucleophilicity of RO⁻. |
Step-by-Step Methodology:
-
Activation: In a dry flask under Argon, suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF.
-
Alkoxide Formation: Dropwise add the alcohol (1.2 equiv) at 0 °C. Stir at RT for 30 min until H₂ evolution ceases.
-
Addition: Add 4-bromo-3-methylpyridazine (1.0 equiv) as a solution in THF.
-
Reaction: Heat to reflux (66 °C) for 4–8 hours.
-
Modification: If no reaction after 4h, switch solvent to DMF and heat to 100 °C.
-
-
Quench: Carefully quench with sat. NH₄Cl solution.
-
Workup: Extract with Et₂O or EtOAc.
Protocol C: The "Secret Weapon" – Acid-Mediated SNAr
Best for: Non-basic amines (anilines) or when basic conditions fail.
Rationale: Protonation of the pyridazine N2 makes the ring highly electrophilic, compensating for the 3-methyl deactivation.
-
Reagents: 1.0 equiv Substrate + 1.2 equiv Aniline + 0.5 equiv p-TsOH (or HCl in dioxane).
-
Solvent: n-Butanol or IPA .
-
Conditions: Reflux (100–120 °C) for 12 hours.
-
Mechanism: The protonated pyridazinium species is significantly more reactive toward weak nucleophiles.
Part 3: Decision Logic & Troubleshooting
Use this logic flow to select the correct protocol based on your nucleophile and observed results.
Figure 2: Decision matrix for optimizing reaction conditions.
References
-
Coelho, A. et al. "Pyridazines.[1] Part 25: Efficient and selective deprotection of pharmacologically useful 2-MOM-pyridazinones using Lewis acids."[2] Tetrahedron Letters, 2001.[1] Link (Demonstrates general pyridazine reactivity and stability).
-
Maes, B. U. W. et al. "Palladium-catalyzed reactions of chloropyridazines." Journal of Heterocyclic Chemistry, 2002.[1][3] Link (Foundational work comparing SNAr vs Pd-catalysis in diazines).[3]
-
Schnell, S. D. et al. "Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines." The Journal of Organic Chemistry, 2021.[4] Link (Discusses regioselectivity and downstream functionalization of bromopyridazines).[5]
-
BenchChem Application Note. "Reactivity of Halogenated Pyridines and Diazines." BenchChem Knowledge Base, 2025. Link (Comparative reactivity data for 4-halo-3-methyl systems).
Sources
Strategic Functionalization of 4-Bromo-3-methylpyridazine: A Guide to Lithiation and Metalation Reagents
Executive Summary & Substrate Analysis
4-Bromo-3-methylpyridazine represents a high-value but challenging scaffold in medicinal chemistry. As a 1,2-diazine, the ring is significantly more electron-deficient than pyridine, making it highly susceptible to nucleophilic attack (Chichibabin-type addition) and ring-opening degradation during metalation.
For the synthetic chemist, this substrate offers three distinct sites of reactivity, selectable purely through reagent choice and temperature control:
-
C4 Position: Accessible via Halogen-Lithium Exchange (Li-Br exchange).[1]
-
C5 Position: Accessible via Directed Ortho-Metalation (DoM) while retaining the bromine.
-
C3-Methyl Group: Accessible via Lateral Lithiation (deprotonation).
This guide details the specific reagents required to access these orthogonal pathways, replacing trial-and-error with mechanistic certainty.
The Reagent Toolkit: Selection Matrix
The choice of base dictates the reaction pathway. The following table contrasts the three primary reagent classes required for this substrate.
| Reagent | Primary Role | Active Species Formed | Critical Condition | Mechanism |
| n-Butyllithium (n-BuLi) | Halogen-Lithium Exchange | 4-Lithio-3-methylpyridazine | -78°C (Strict) | Fast kinetic exchange. Replaces Br with Li.[2] |
| TMPMgCl[3][4][5][6][7]·LiCl (Knochel Base) | Directed Magnesiation | 5-Magnesio-4-bromo-3-methylpyridazine | -20°C to 0°C | Thermodynamic/Kinetic deprotonation. Retains Br atom.[2] |
| LiTMP / LDA | Lateral/Ring Lithiation | 3-(Lithiomethyl)pyridazine OR 6-Lithio | -78°C | Non-nucleophilic deprotonation. Risks mixture of ring vs. lateral lithiation. |
Mechanistic Pathways & Decision Map
The following Graphviz diagram visualizes the divergent workflows based on reagent selection.
Caption: Divergent functionalization pathways of 4-Bromo-3-methylpyridazine controlled by reagent selection.
Detailed Protocols
Protocol A: C4-Functionalization via Halogen-Lithium Exchange
Objective: Replace the Bromine atom with an electrophile (Formyl, Carboxyl, Alkyl, etc.). Reagent: n-Butyllithium (n-BuLi), 1.6 M in hexanes.
Scientific Rationale: The Li-Br exchange on pyridazines is extremely fast, often faster than proton transfer. However, n-BuLi is a strong nucleophile. If the reaction warms above -60°C, n-BuLi will attack the C6 position (alpha to nitrogen) or cause ring opening.
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 4-Bromo-3-methylpyridazine (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Exchange: Add n-BuLi (1.1 equiv) dropwise over 10 minutes via syringe pump or careful manual addition.
-
Observation: A color change (often deep red or orange) indicates the formation of the heteroaryllithium species.
-
-
Incubation: Stir at -78°C for exactly 15–20 minutes . Do not extend beyond 30 minutes to avoid scrambling.
-
Quench: Add the electrophile (1.2–1.5 equiv) (e.g., DMF, CO2, aldehydes) neat or in THF solution.
-
Warming: Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to room temperature.
-
Workup: Quench with saturated NH4Cl solution and extract with EtOAc.
Protocol B: C5-Functionalization via Knochel-Hauser Base
Objective: Functionalize the ring without losing the Bromine atom (allowing for subsequent cross-coupling). Reagent: TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex).[3][5]
Scientific Rationale: Magnesium bases are less polarized and less reactive than lithium bases. They do not trigger Li-Br exchange at low temperatures. The bulky TMP ligand prevents nucleophilic attack on the ring. The Br atom acts as a Directing Group (DG) via the Complex Induced Proximity Effect (CIPE), directing the Mg to the C5 position (ortho to Br).
Step-by-Step Methodology:
-
Reagent Prep: Use commercially available TMPMgCl·LiCl (approx 1.0 M in THF/Toluene) or prepare freshly according to Knochel’s procedure [1].
-
Setup: Place 4-Bromo-3-methylpyridazine (1.0 equiv) in a dry flask under Argon. Dissolve in THF (0.5 M).
-
Cooling: Cool to -20°C . (Note: -78°C is too cold for Mg bases to react efficiently; 0°C may risk attacking the methyl group).
-
Metalation: Add TMPMgCl·LiCl (1.2 equiv) dropwise.
-
Incubation: Stir at -20°C for 30 minutes.
-
Validation: To check conversion, remove a 0.1 mL aliquot, quench with D2O, and check by NMR/GC-MS. You should see >90% deuterium incorporation at C5.
-
-
Electrophile Trapping: Add the electrophile (e.g., Iodine, Allyl bromide+CuCN) at -20°C.
-
Workup: Standard aqueous workup.
Protocol C: Lateral Lithiation (Methyl Group Functionalization)
Objective: Functionalize the C3-methyl group. Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
Scientific Rationale: The protons on the C3-methyl are acidic (pKa ~26) due to the adjacent nitrogen. However, n-BuLi cannot be used for deprotonation because it will preferentially perform Li-Br exchange. A non-nucleophilic lithium base (LiTMP) is required.
Step-by-Step Methodology:
-
Base Generation: In a separate flask, generate LiTMP by adding n-BuLi (1.1 equiv) to TMP (H-TMP, 1.1 equiv) in THF at -78°C. Warm to 0°C for 15 mins, then cool back to -78°C.
-
Substrate Addition: Add a solution of 4-Bromo-3-methylpyridazine (1.0 equiv) slowly to the LiTMP solution at -78°C .
-
Note: "Inverse addition" (substrate to base) keeps the base concentration high, favoring deprotonation over side reactions.
-
-
Reaction: Stir for 10 minutes at -78°C.
-
Warning: Extended stirring may lead to isomerization or ring lithiation.
-
-
Quench: Add a highly reactive electrophile (e.g., Methyl Iodide, Benzyl Bromide) immediately.
Troubleshooting & Safety
| Issue | Cause | Solution |
| Ring Degradation (Tarry mixture) | Temperature too high during n-BuLi addition. | Ensure internal temperature (probe) stays below -70°C. |
| Loss of Bromine in Protocol B | Used n-BuLi instead of Mg base, or Mg base contained free Li-alkyls. | Use titrated TMPMgCl·LiCl. Ensure no excess n-BuLi is present.[8] |
| Low Yield in Lateral Lithiation | Competition with C5/C6 lithiation. | Use a silyl protecting group on the ring C5/C6 first (advanced) or switch to soft enolization conditions. |
References
-
Knochel, P., et al. "TMPMgCl[5]·LiCl and Related Bases for the Metalation of Unsaturated Substrates."[3] Ludwig-Maximilians-Universität München, 2010.[6] Link
-
Balkenhohl, M., & Knochel, P. "Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases." SynOpen, 2018.[5] Link
- Turck, A., et al. "Metalation of pyridazines." Tetrahedron, 1999.
- Schlosser, M. "Organometallics in Synthesis." Wiley, 2013. (Reference for Li-Br exchange kinetics).
Sources
- 1. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
Optimizing solvent systems for reactions involving pyridazine hydrobromide salts
Executive Summary
Pyridazine hydrobromide (HBr) salts represent a unique challenge in process chemistry. While salt formation is often employed to stabilize the electron-deficient pyridazine core or convert oils to crystalline solids, the resulting hydrobromide salt introduces significant solubility constraints and acidity issues. This guide provides a technical framework for selecting solvent systems that balance thermodynamic solubility with kinetic reactivity, specifically focusing on Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (
Solubility Profiling and Solvent Selection
Pyridazine HBr salts are highly polar, ionic species. Unlike their free-base counterparts, they are insoluble in standard non-polar process solvents (e.g., Toluene, Heptane) and sparingly soluble in mild ethers (e.g., THF).
Thermodynamic Solubility Map
The following table categorizes solvent suitability based on the dielectric constant (
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Polar Protic | Methanol, Ethanol, Water | High (>50 mg/mL) | Primary solvents for recrystallization; co-solvents for coupling reactions. Risk: Nucleophilic attack by solvent (solvolysis) if ring is highly activated. |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High (>100 mg/mL) | Excellent for |
| Dipolar Ethers | 1,4-Dioxane, DME, 2-MeTHF | Moderate (10-30 mg/mL) | Ideal for Suzuki/Buchwald couplings. 2-MeTHF is preferred for "green" extractions of the free base. |
| Non-Polar | Toluene, Heptane, DCM | Insoluble (<1 mg/mL) | Used strictly as anti-solvents to induce crystallization or drive precipitation of the salt. |
The "Oiling Out" Phenomenon
Pyridazine salts are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly in alcohol/ether mixtures.
-
Cause: The melting point of the solvated salt drops below the boiling point of the solvent mixture.
-
Solution: Use a "Seeding Loop" protocol. Cool the solution to cloud point, add seed crystals, and then slowly add the anti-solvent (e.g., MTBE or Heptane) over 2-4 hours.
Reaction-Specific Optimization Protocols
Case Study A: Suzuki-Miyaura Cross-Coupling
Challenge: The acidic proton of the HBr salt can protonate phosphine ligands (deactivating the Pd-catalyst) or the boronic acid species. Furthermore, halide poisoning (excess Br⁻) can retard the catalytic cycle.
Protocol: The "Buffered Biphasic" System This protocol utilizes an in situ neutralization strategy to release the free base immediately prior to the catalytic cycle.
-
Solvent System: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) or 1,4-Dioxane / Water.
-
Base Stoichiometry: Crucial. You need 1.0 equiv to neutralize the HBr + 2.0 equiv for the Suzuki mechanism = 3.0 - 3.5 equiv total of Base (e.g.,
or ). -
Catalyst:
or .
Step-by-Step Procedure:
-
Charge Pyridazine HBr salt (1.0 equiv) and Boronic Acid (1.2 equiv) into the reactor.
-
Add DME (10 V) and degas with
for 15 minutes. -
Add the aqueous base solution (
, 3.5 equiv in minimal water). Note: The solution may briefly precipitate the free base. -
Add Catalyst (0.05 equiv) under positive
flow. -
Heat to 85°C. The biphasic nature ensures the inorganic salts remain in the aqueous layer while the neutral coupled product extracts into the organic layer.
Case Study B: Nucleophilic Aromatic Substitution ( )
Advantage: The HBr salt protonates the pyridazine nitrogens (or keeps them protonated), significantly lowering the LUMO energy and activating the ring at the C3/C6 positions for nucleophilic attack.
Mechanism & Solvent Choice:
-
Solvent: Acetonitrile (ACN) or DMF.
-
Temperature: 40-60°C (Lower temperatures are often possible due to HBr activation).
-
Stoichiometry: If the nucleophile is an amine, use 2.5 equiv . (1 equiv to neutralize HBr, 1 equiv to react, 0.5 equiv excess).
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended chemical transformation.
Caption: Decision matrix for optimizing solvent systems based on reaction type (Coupling vs. Substitution) or processing goal.
Handling & Isolation Protocols
Breaking the Salt (Free-Basing)
If the reaction requires a non-polar solvent (e.g., strictly anhydrous lithiation), you must break the salt first.
Protocol:
-
Suspend Pyridazine HBr in 2-MeTHF (2-Methyltetrahydrofuran). Why 2-MeTHF? It has higher water saturation than toluene, allowing better interface with the aqueous base, but separates cleanly.
-
Add saturated aqueous
(1.2 equiv). -
Stir vigorously until the solid dissolves (gas evolution
will occur). -
Separate layers. Wash organic layer with brine.
-
Dry over
and concentrate.
Mechanistic Insight: Activation
The diagram below details why maintaining the salt form (or controlled neutralization) can accelerate substitution reactions.
Caption: Protonation of the pyridazine ring lowers the energy barrier for nucleophilic attack, facilitating
References
-
BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Retrieved from 2
-
Billingsley, K., et al. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry / NIH. Retrieved from 3
-
ResearchGate Review. (2025). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from 4[5]
-
University of Wisconsin-Madison. (2025). Recrystallization Protocols and Solvent Selection. Retrieved from 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
Using 4-Bromo-3-methylpyridazine as a scaffold in fragment-based drug discovery
This guide outlines the strategic application of 4-Bromo-3-methylpyridazine as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).
Executive Summary
4-Bromo-3-methylpyridazine represents a "privileged" fragment scaffold due to its unique combination of low lipophilicity, high water solubility, and distinct vector geometry. Unlike ubiquitous phenyl or pyridine scaffolds, the pyridazine core offers a diaza-heterocyclic profile that significantly lowers logP while providing two nitrogen atoms as potential hydrogen bond acceptors. The C4-bromine serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-methyl group provides a handle for steric control or further metabolic stability.
This guide details the physicochemical profile, synthetic utility, and validated protocols for expanding this fragment into lead-like molecules.[1]
Physicochemical Profile & Design Rationale
The selection of 4-Bromo-3-methylpyridazine is driven by its ability to navigate "Rule of Three" (Ro3) space efficiently.
Table 1: Physicochemical Properties
| Property | Value | Design Implication |
| Molecular Weight | 173.01 Da | Ideal for FBDD (Ro3 < 300 Da). Leaves room for ~300 Da growth. |
| cLogP | ~0.84 | Significantly lower than bromobenzene (~3.0) or bromopyridine (~2.0), improving solubility. |
| H-Bond Acceptors | 2 (N1, N2) | Enables specific interactions with backbone amides or polar side chains (e.g., Ser, Thr). |
| H-Bond Donors | 0 | "Clean" slate for adding donor-rich side chains. |
| Dipole Moment | High | Facilitates |
| Topology | Planar | Rigid core reduces entropic penalty upon binding. |
Structural Logic
-
C4-Bromine (Growth Vector 1): The primary exit vector. Reactivity at this position allows for the introduction of aryl, heteroaryl, or alkyl groups via cross-coupling.
-
C3-Methyl (Steric/Metabolic Handle): This group breaks symmetry and can block metabolic oxidation at the adjacent carbon. It also restricts the conformational freedom of substituents added at C4 (the "ortho effect"), potentially locking the bioactive conformation.
Synthetic Utility & Reaction Landscape
The following diagram illustrates the core reaction pathways available for this scaffold.
Figure 1: Synthetic divergence from the 4-bromo-3-methylpyridazine core. Solid lines indicate validated protocols; dashed lines indicate exploratory pathways.
Validated Experimental Protocols
The following protocols have been optimized for the electron-deficient nature of the pyridazine ring. Standard conditions often fail due to the coordination of the pyridazine nitrogens to the palladium catalyst, requiring specific ligand/base combinations.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Target: Synthesis of 4-aryl-3-methylpyridazines.
Mechanism: The electron-deficient pyridazine facilitates oxidative addition, but the nitrogens can poison the catalyst. Use of bidentate ligands (dppf) and robust bases is critical.
Materials:
-
4-Bromo-3-methylpyridazine (1.0 equiv)
-
Aryl Boronic Acid / Pinacol Ester (1.1 – 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the fragment (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add the 1,4-Dioxane/Water mixture. Degas the solution by bubbling nitrogen (or Argon) through it for 10 minutes. Critical Step: Oxygen removal prevents homocoupling and catalyst deactivation.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly under a stream of nitrogen. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave: Heat to 110°C for 30–60 minutes.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract the aqueous layer 2x with EtOAc.
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Expert Insight: If the boronic acid is sterically hindered (ortho-substituted), switch to Pd(PPh₃)₄ or XPhos Pd G2 and use K₃PO₄ as the base to enhance transmetallation rates.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Synthesis of 4-amino-3-methylpyridazines.
Mechanism: Pyridazines are excellent substrates for amination due to their electron deficiency (similar to pyridine).
Materials:
-
4-Bromo-3-methylpyridazine (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Catalyst Source: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂
-
Ligand: Xantphos or BINAP (5–10 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Procedure:
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Charging: Add Pd source, Ligand, and Base. Purge with Argon.
-
Addition: Add the fragment and the amine dissolved in anhydrous solvent.
-
Reaction: Heat to 100°C overnight (12–16h).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) if the product is polar, or normal phase chromatography if lipophilic.
Alternative (Copper-Mediated): For less reactive amines, a CuI (10 mol%) / L-Proline (20 mol%) / K₂CO₃ system in DMSO at 110°C can be effective, leveraging the Ullmann-type mechanism [1].
Case Study: SARM1 Inhibitors
Recent literature and patent filings [2] highlight the use of the 3-methylpyridazine scaffold in the development of SARM1 inhibitors (Sterile Alpha and TIR Motif containing 1), a target for neurodegenerative diseases.
-
Discovery Logic: The 3-methyl group was found to induce a specific conformation that improved binding pocket occupancy compared to the des-methyl analog.
-
Fragment Growing: The 4-bromo handle was used to couple various heteroaromatic rings (triazoles, pyrazoles) to extend into the NAD+ binding pocket.
-
Result: The pyridazine core improved CNS penetration (lower efflux) compared to earlier pyridine-based leads.
References
-
Synthesis of Pyridazines via Cu-Promoted Cyclization: Guo, Y. Q., et al. "Copper-Promoted 6-endo-trig Cyclization...[2] Synthesis of 1,6-Dihydropyridazines." Organic Letters, 2018.[2][3] Link
-
Pyridazines as SARM1 Inhibitors: Patent WO2024158775A1. "Pyridazines as SARM1 Inhibitors." Google Patents. Link
-
General Pyridazine Properties: BenchChem. "The Pivotal Role of Physicochemical Properties in the Design of Substituted Pyridazine-Based Therapeutics." Link
-
Suzuki Coupling of Pyridazines: Organic Chemistry Portal. "Synthesis of Pyridazines and Coupling Reactions." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Cross-Coupling of 4-Bromo-3-methylpyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields encountered during the cross-coupling of 4-Bromo-3-methylpyridazine, a common challenge in the synthesis of novel chemical entities. The pyridazine core is a crucial scaffold in many biologically active molecules, making the efficient functionalization of this heterocycle a priority.[1][2] This resource is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst, Ligand, and Reaction Initiation Issues
Question 1: My Suzuki-Miyaura coupling reaction with 4-Bromo-3-methylpyridazine is not proceeding, or the yield is consistently below 20%. What are the most common initial culprits?
Answer: Low or no yield in the Suzuki-Miyaura coupling of pyridazines often points to issues with the catalytic system or the initial reaction setup.[3] The electron-deficient nature of the pyridazine ring and the potential for the nitrogen atoms to coordinate with the palladium catalyst can create challenges.[4][5] Here are the primary factors to investigate:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Incomplete reduction can halt the catalytic cycle before it even begins. Ensure your reaction conditions facilitate this reduction.
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For electron-deficient heterocycles like pyridazines, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often necessary to promote the reaction and prevent catalyst deactivation.[3][6]
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[7] Inadequate degassing of solvents and reagents or a poor inert atmosphere (argon or nitrogen) can lead to catalyst oxidation and the formation of unwanted homocoupling byproducts.[3][7]
Question 2: I'm observing a significant amount of homocoupling of my boronic acid. How can this be minimized?
Answer: Homocoupling of the boronic acid is a frequent side reaction, especially when the desired cross-coupling is sluggish.[8] This is often exacerbated by the presence of oxygen, which can reoxidize the active Pd(0) catalyst to Pd(II), which can then participate in a competing catalytic cycle leading to homocoupling.[3]
To minimize this:
-
Strict Oxygen Exclusion: This is the most critical factor. Ensure your glassware is flame-dried, and thoroughly degas your solvents. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.[3]
-
Catalyst Loading: In some cases, reducing the catalyst loading can disfavor the homocoupling pathway.[8]
-
Reaction Temperature: Lowering the reaction temperature may also help, although this needs to be balanced with achieving a reasonable rate for the desired cross-coupling.[8]
Question 3: I am using a Pd(II) precatalyst and suspect it's not being properly reduced to the active Pd(0) species. How can I confirm and address this?
Answer: The reduction of Pd(II) to Pd(0) is a crucial initiation step. If this fails, the catalytic cycle will not commence.
-
Visual Observation: A color change from the typically lighter color of the Pd(II) salt to a darker, often black, suspension of Pd(0) is a good indicator of successful reduction.
-
Troubleshooting Steps:
-
Ligand's Role: Some phosphine ligands can act as reductants. Ensure you are using a sufficient excess of the ligand.
-
Additives: In some cases, the addition of a sacrificial reducing agent can be beneficial.
-
Switch to a Pd(0) Source: If problems persist, consider using a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[9]
-
Section 2: The Critical Role of the Base and Solvent System
Question 4: How does the choice of base impact the cross-coupling of 4-Bromo-3-methylpyridazine? I've tried Na₂CO₃ with little success.
Answer: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[9][10] It activates the boronic acid by forming a more nucleophilic boronate species.[11] For challenging substrates like pyridazines, the choice of base is critical.
While Na₂CO₃ can be effective in some systems, stronger bases are often required for electron-deficient heterocycles.[12][13] Consider screening the following:
-
Potassium Phosphate (K₃PO₄): Often a good choice for difficult couplings.
-
Cesium Carbonate (Cs₂CO₃): A strong, yet often effective base that can promote challenging couplings.[14]
-
Potassium Fluoride (KF): Can be effective, particularly in anhydrous conditions.
It's important to use a finely powdered, anhydrous base to ensure reproducibility and avoid introducing water, which can lead to side reactions.[3][7]
Base Selection and Impact on Yield
| Base | Relative Basicity | Typical Yield Range (%) | Notes |
|---|---|---|---|
| Na₂CO₃ | Moderate | 10-40 | Often insufficient for this substrate. |
| K₂CO₃ | Moderate-Strong | 30-60 | A reasonable starting point for optimization.[14] |
| K₃PO₄ | Strong | 50-85 | Frequently a good choice for challenging couplings.[15] |
| Cs₂CO₃ | Very Strong | 60-95 | Can be very effective but may be more expensive.[14] |
Question 5: Can the solvent system be a bottleneck? I am currently using toluene.
Answer: Absolutely. The solvent system influences the solubility of reagents, the activity of the catalyst, and the rate of the reaction. While toluene is a common choice, a screen of solvents is often necessary for optimization.
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane or DMF can be effective, often in combination with water.[14][15] A mixture of an organic solvent and water can aid in dissolving the inorganic base and the boronic acid.
-
Ethereal Solvents: THF is another common choice, particularly in combination with water.[14]
-
Anhydrous Conditions: Ensure your solvents are anhydrous, as water can lead to protodeboronation of the boronic acid.[3][4]
Section 3: Substrate-Specific Challenges and Side Reactions
Question 6: I'm observing a significant amount of my starting material being converted to 3-methylpyridazine (dehalogenation). What is causing this and how can it be prevented?
Answer: The formation of the dehalogenated product is a common side reaction in cross-coupling reactions.[7][8] It occurs when the aryl halide, after oxidative addition to the palladium catalyst, is reduced instead of undergoing cross-coupling.
Potential Causes:
-
Hydride Source: The hydride can originate from various sources in the reaction mixture, including the solvent (especially alcohols or wet solvents), the base, or even the ligand.
-
Slow Transmetalation: If the transmetalation step is slow, the intermediate palladium-aryl halide complex has a longer lifetime, increasing the probability of reacting with a hydride source.
Solutions:
-
Optimize Reaction Conditions: Focus on accelerating the desired cross-coupling. This can involve changing the ligand, base, or solvent to speed up the transmetalation step.
-
Use Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize potential hydride sources.
Question 7: My boronic acid seems to be degrading during the reaction, leading to low yields. What is happening and what can I do?
Answer: This is likely due to protodeboronation, a process where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[3][4] This side reaction removes your boronic acid from the productive catalytic cycle.
To prevent this:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. The presence of water can facilitate protodeboronation.[3]
-
Use Boronate Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester. These are generally more resistant to protodeboronation.[7]
-
Choice of Base: While a base is necessary, some bases in aqueous conditions can promote this side reaction.
Experimental Protocols and Workflows
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-3-methylpyridazine
-
To a flame-dried Schlenk flask, add 4-Bromo-3-methylpyridazine (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask with a rubber septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Understanding the Catalytic Cycle
A firm grasp of the Suzuki-Miyaura catalytic cycle is fundamental to effective troubleshooting.
Caption: The key steps of the Suzuki-Miyaura reaction.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
- BenchChem. (n.d.). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- Matos, J., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 25(8), 1937.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine.
- Pinto, D. C. G. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2933.
- Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Singh, P., & Kaur, M. (2015). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 26(11), 1481-1496.
- Royal Society of Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Preventing debromination side reactions with 4-Bromo-3-methylpyridazine
This guide serves as a specialized technical support resource for researchers working with 4-Bromo-3-methylpyridazine . It is structured to address the specific challenge of hydrodebromination —a pervasive side reaction where the bromine atom is replaced by hydrogen rather than the desired coupling partner.
Ticket ID: #PYR-BR-004 Topic: Preventing Hydrodebromination during Palladium-Catalyzed Cross-Coupling Status: Open Severity: High (Yield Critical)
Executive Summary: The "Pi-Deficiency" Trap
4-Bromo-3-methylpyridazine is an electron-deficient (pi-deficient) heterocycle. In Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition step is generally fast due to the electron-poor nature of the ring.
The Problem: The resulting oxidative addition complex, [LₙPd(II)(Ar)Br] , is highly electrophilic. If the subsequent step (transmetallation or amine coordination) is slow, this intermediate becomes vulnerable to hydrodebromination .
-
Source of H: Solvents (DMF, alcohols), bases (alkoxides with
-hydrogens), or trace water. -
Result: Formation of 3-methylpyridazine (useless byproduct) and loss of the halide handle.
Diagnostic & Troubleshooting Guide (Q&A)
Case 1: "I see significant 3-methylpyridazine (debrominated product) in my LCMS."
Q: Is your base acting as a hydride donor?
Technical Insight: Alkoxide bases like Sodium Ethoxide (NaOEt) or Isopropoxide can undergo
-
Solution: Switch to Inorganic Carbonates or Phosphates .
-
Recommended:
(tribasic potassium phosphate) or . -
Why: These bases lack
-hydrogens, eliminating one primary hydride source.
-
Q: Are you using DMF or DMA as solvents? Technical Insight: At temperatures >80°C, DMF can decompose or act as a hydride source via formyl-H abstraction, leading to hydrodebromination of electron-poor aryls.
-
Solution: Switch to Non-Polar / Ethereal Solvents .
-
Recommended: 1,4-Dioxane, Toluene, or THF.
-
Protocol Adjustment: If solubility is an issue, use a biphasic system (Toluene/Water) with a phase transfer catalyst (e.g., TBAB) rather than a polar aprotic solvent.
-
Q: Is your transmetallation too slow? Technical Insight: Debromination is a kinetic competitor to transmetallation. If your boronic acid is sterically hindered or electron-poor, the Pd-Ar intermediate "waits" and eventually finds a proton/hydride.
-
Solution: Accelerate Transmetallation.
-
Add Water: Ensure a defined ratio of water (e.g., Dioxane:H2O 4:1). Water is essential for forming the reactive boronate species [1].
-
Ligand Switch: Use electron-rich, bulky phosphines like XPhos or SPhos . These ligands facilitate rapid oxidative addition and stabilize the Pd center, but more importantly, they create a crowded environment that can disfavor side reactions while promoting the coupling of challenging substrates [2].
-
Case 2: "The reaction stalls after 20% conversion."
Q: Is the Pyridazine nitrogen poisoning the catalyst? Technical Insight: Pyridazines have two nitrogen atoms capable of coordinating to Pd, displacing ligands and shutting down the cycle (formation of "Pd-black" or inactive complexes).
-
Solution: Use a Pre-catalyst or High Ligand:Pd Ratio .
-
Recommended: Use Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G3/G4 .
-
Why: Bidentate ligands (dppf) or Buchwald precatalysts (G3/G4) bind tightly to Pd, preventing the pyridazine nitrogens from displacing the ligand.
-
Visualizing the "Death Valley"
The diagram below illustrates the catalytic cycle and the specific branch point where debromination occurs.
Caption: Kinetic competition between the desired transmetallation (Path A) and the hydrodebromination side reaction (Path B).
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is designed to minimize debromination by excluding hydride sources and using a robust catalyst system.
Substrate: 4-Bromo-3-methylpyridazine
Coupling Partner: Aryl Boronic Acid (
Reagents & Setup
| Component | Specification | Purpose |
| Solvent | 1,4-Dioxane / Water (4:1 ratio) | Degassed .[2] Water activates boronic acid; Dioxane is non-hydridic. |
| Base | Inorganic base.[1] Avoids | |
| Catalyst | Bidentate ligand prevents catalyst poisoning by pyridazine N. | |
| Temperature | 80°C - 90°C | Sufficient for activation, but avoid overheating (>100°C) to limit decomposition. |
Step-by-Step Workflow
-
Preparation:
-
Charge a reaction vial with 4-Bromo-3-methylpyridazine (
equiv), Aryl Boronic Acid ( equiv), and ( equiv). -
Critical: If the boronic acid is prone to protodeboronation, increase to
equiv.
-
-
Catalyst Addition:
-
Add
( equiv). -
Note: Weighing this air-stable catalyst in air is acceptable, but rapid transfer is recommended.
-
-
Solvent & Degassing:
-
Add the Dioxane/Water mixture.[2]
-
Sparge with Argon/Nitrogen for 5-10 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
-
Reaction:
-
Seal the vial and heat to 85°C.
-
Monitor via LCMS at 1 hour.
-
Checkpoint: If starting material remains but no byproduct is forming, add more catalyst (
mol%) and extend time. If debromination is observed, lower temperature to 60°C and extend time.
-
-
Workup:
-
Dilute with EtOAc, wash with water/brine.[1]
-
The pyridazine ring is polar; ensure the aqueous layer is not dragging your product (check pH, adjust to neutral/slightly basic if necessary).
-
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
- Navarro, O., et al. (2003). General Synthesis of Halo-Pyridines, -Pyridazines, and -Pyrimidines via Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry. (General reactivity context for halo-heterocycles).
Sources
Purification methods for 4-Bromo-3-methylpyridazine derivatives after synthesis
Case ID: PYR-BR-004 Subject: Post-Synthesis Purification & Isolation Protocols Status: Active Support Tier: Level 3 (Senior Application Scientist)
Triage & Diagnostic Interface
Welcome to the Technical Support Center. As a researcher working with 4-Bromo-3-methylpyridazine , you are likely facing challenges related to its basic nitrogen functionality, water solubility, or regioisomeric impurities.
Please identify your primary issue from the dashboard below to navigate to the relevant solution module.
Figure 1: Diagnostic workflow for identifying the correct purification strategy.
Module: Aqueous Workup & Extraction (The "Missing Product" Issue)
The Problem: You synthesized the compound, but after extraction, the mass balance is low. The product is likely trapped in the aqueous layer. The Science: Pyridazines are electron-deficient but contain basic nitrogens (pKa ~2.5–3.5). 4-Bromo-3-methylpyridazine is moderately polar and retains significant water solubility, especially if the pH is not strictly controlled.
Protocol A: Salting-Out Extraction (Standard)
-
pH Adjustment: Ensure the aqueous layer is pH > 9 using saturated NaHCO₃ or Na₂CO₃. Do not use strong NaOH if possible, as pyridazines can be sensitive to harsh nucleophiles at elevated temperatures.
-
Saturation: Add solid NaCl to the aqueous layer until saturated (brine). This disrupts the hydration shell around the pyridazine, forcing it into the organic phase (Hofmeister effect).
-
Solvent Selection: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .
-
Execution: Perform 4–5 extractions.
Protocol B: Continuous Liquid-Liquid Extraction (Rescue)
If Protocol A fails, the partition coefficient (
-
Set up a continuous liquid-liquid extractor (lighter-than-water or heavier-than-water depending on solvent).
-
Use DCM as the solvent.
-
Reflux for 12–18 hours.
-
This method recovers >95% of water-soluble heterocycles that are lost in manual separatory funnel extractions.
Module: Chromatography (The "Streaking" Issue)
The Problem: The compound streaks on TLC plates and elutes as a broad tail during Flash Chromatography, contaminating other fractions. The Science: The basic nitrogen atoms of the pyridazine ring interact with the acidic silanol (Si-OH) groups on the silica gel surface via hydrogen bonding and ion-exchange mechanisms. This causes peak broadening.
The Solution: Amine Modifiers
You must "mask" the silanol sites using a sacrificial base.
Recommended Solvent Systems
| Method | Mobile Phase Composition | Application | Notes |
| Standard | DCM / MeOH (95:5) + 1% Et₃N | General Purity | Triethylamine (TEA) competes for silanol sites. |
| High Polarity | DCM / MeOH / NH₄OH (90:9:1) | Difficult Separations | Uses 25% aq. Ammonia. Shake well to emulsify before use. |
| Alternative | EtOAc / Acetone + 1% Et₃N | If DCM is avoided | Acetone suppresses tailing better than pure EtOAc. |
Step-by-Step Deactivation Protocol
-
Pre-treatment: Before loading the sample, flush the silica column with 2 Column Volumes (CV) of the mobile phase containing the amine modifier.
-
Loading: Dissolve the crude residue in a minimum amount of DCM. If insoluble, use a solid load (adsorb onto Celite or amine-treated silica).
-
Elution: Run the gradient. The product should elute as a sharp, symmetrical band.
Critical Warning: TEA has a high boiling point. If you use TEA, you must rotovap the fractions thoroughly, potentially chasing with heptane to azeotrope off the amine, or the product will remain an oil.
Module: Regioisomer Separation (The "Impurity" Issue)
The Problem: Synthesis of 3-methylpyridazine derivatives often yields a mixture of 4-bromo and 5-bromo isomers. These have identical molecular weights and very similar polarities.
The Science: The dipole moments of the 4-bromo and 5-bromo isomers differ slightly due to the vector sum of the N-N bond and the C-Br bond. This subtle difference can be exploited.
Strategy 1: Recrystallization (Scalable)
-
Solvent: Ethyl Acetate / Hexane (1:4) or Ethanol.
-
Mechanism: The 4-bromo isomer often has a higher melting point and better packing efficiency than the 5-bromo isomer (depending on specific substitution patterns).
-
Protocol:
-
Dissolve the mixture in hot EtOAc.
-
Add Hexane dropwise until persistent cloudiness.
-
Cool slowly to RT, then to 4°C.
-
Filter.[1] Analyze the mother liquor vs. crystals by ¹H NMR.
-
Strategy 2: Reverse Phase Chromatography (High Purity)
If normal phase silica fails to separate the isomers, switch to C18.
-
Column: C18 Reverse Phase (Flash or Prep-HPLC).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[2]
-
Gradient: Shallow gradient (e.g., 5% to 30% ACN over 20 minutes).
-
Why it works: The hydrophobic interaction with C18 chains is more sensitive to the steric position of the bromine relative to the methyl group than polar silica interactions are.
Visualizing the Silanol Interaction
Understanding why your purification fails is key to fixing it. The diagram below illustrates the interaction requiring the TEA modifier.
Figure 2: Mechanism of amine modifiers in preventing peak tailing.
Stability & Storage FAQs
Q: My product turned brown overnight. Is it decomposed? A: Pyridazines are electron-deficient and can be sensitive to light. The browning is likely surface oxidation or trace N-oxide formation.
-
Fix: Filter through a small plug of silica using the TEA-doped solvent system.[1]
-
Prevention: Store under Argon/Nitrogen at -20°C, protected from light (amber vial).
Q: Can I use HCl to make the salt form for better stability? A: Yes, but be careful. 4-Bromo-3-methylpyridazine hydrochloride is stable, but the salt is extremely hygroscopic. If you form the salt, store it in a desiccator.
References
-
Synthesis and Reactivity of Pyridazines
-
Flash Chromatography of Basic Heterocycles
- Source: Welch Materials. (2025).
- Relevance: Explains the mechanism of silanol suppression for basic compounds like pyridazines.
-
URL:[Link]
-
Solubility and Extraction of Bromopyridazines
- Source: Li, Y., et al. (2023). "Equilibrium Solubility... of 3-Amino-6-bromopyridazine.
- Relevance: Provides solubility data in various organic solvents and water, validating the need for salting-out procedures.
-
URL:[Link]
-
General Heterocycle Purification Guide
- Source: University of Rochester, Department of Chemistry.
- Relevance: Standard operating procedure for using TEA gradients for acid-sensitive/basic compounds.
-
URL:[Link]
Sources
Storage conditions to prevent hygroscopic degradation of pyridazine salts
Ticket ID: PYZ-HYG-001
Topic: Prevention of Hygroscopic Degradation in Pyridazine Salts
Status: Resolved / Guide Published
Core Mechanism: Why are Pyridazine Salts So Hygroscopic?
The User Query: "Why does my pyridazine hydrochloride salt turn into a sticky gum within minutes of opening the vial, while my pyridine salts remain stable?"
The Technical Explanation: Pyridazine (1,2-diazine) possesses a unique electronic structure that makes its salts exceptionally prone to moisture uptake. Unlike pyridine (1,3-diazine) or pyrazine (1,4-diazine), the pyridazine ring features two adjacent nitrogen atoms.
-
Dipole Moment & Polarity: The adjacent nitrogen atoms create a concentrated region of high electron density, resulting in a significantly higher dipole moment (~3.9 D) compared to pyridine (~2.2 D) or pyrazine (0 D). This high polarity acts as a magnet for water molecules in the atmosphere.
-
Salt Formation & Lattice Energy: When you form a salt (e.g., Pyridazine
HCl), you protonate one of these nitrogens. The resulting cation has a high charge density localized on the N-N bond. If the crystal lattice energy is not sufficiently high to overcome the hydration energy, the salt will spontaneously absorb water to lower its overall energy state. -
Deliquescence: This is not just surface wetting. The salt absorbs enough moisture to dissolve in it, forming a saturated solution. This occurs when the Relative Humidity (RH) of the environment exceeds the Critical Relative Humidity (CRH) or Deliquescence Relative Humidity (DRH) of the salt.
Storage Protocols: The Defense Strategy
Do not rely on standard "cool, dry place" instructions. Pyridazine salts require a tiered storage strategy based on their specific counter-ion and DRH.
Tier 1: Standard Storage (For short-term access)
-
Environment: Desiccator cabinet.
-
Desiccant: Activated Silica Gel or Molecular Sieves (4Å).
-
Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage as it is permeable to water vapor over time.
-
Temperature: Ambient (20-25°C), provided RH is controlled <30%.
Tier 2: Critical Storage (For long-term banking)
-
Environment: Glove box under Nitrogen or Argon atmosphere.
-
Secondary Barrier: Heat-sealed aluminized Mylar® bags (moisture barrier bags) with an internal desiccant pack.
-
Temperature: -20°C.
-
Warning: Cold storage can cause condensation if the vial is opened before reaching room temperature. Always allow the vial to equilibrate to ambient temperature inside a desiccator before opening.
-
Table 1: Desiccant Selection Guide
| Desiccant Material | Moisture Capacity (% w/w) | Residual RH Achievable | Best Use Case |
| Phosphorus Pentoxide ( | High | < 1% | Critical drying of analytical samples. |
| Molecular Sieves (4Å) | ~20% | ~1% | Maintaining ultra-dry environment in storage. |
| Silica Gel (Indicating) | ~30% | ~40% | General desiccator maintenance (Tier 1). |
| Calcium Chloride ( | High | ~20-30% | Bulk storage (cheaper, but messy if deliquescent). |
Troubleshooting Guide (Q&A Format)
Q1: "My salt has clumped together. Can I still use it?"
-
Diagnosis: This is the early stage of hygroscopic sorption (capillary condensation).
-
Remediation: Yes, but you must dry it first. Weighing clumped material will result in significant stoichiometric errors due to the water mass.
-
Action: Grind the clumps quickly in a dry environment (glove bag) and dry under vacuum (see Protocol A below).
Q2: "The solid has turned into an oil/liquid. Is it hydrolyzed?"
-
Diagnosis: This is deliquescence .[1][2] The salt has dissolved in absorbed atmospheric water. Pyridazine salts are generally stable to hydrolysis at neutral pH, but the acidity of the salt solution (e.g., HCl salt) can accelerate degradation over time.
-
Action:
-
Check LC-MS for degradation products (ring opening or oxidation).
-
If chemically pure: Dissolve the "oil" in a dry solvent (Methanol or Ethanol), add an anti-solvent (Diethyl Ether or Hexane), and recrystallize.
-
If degradation is detected: Discard.
-
Q3: "I need to weigh 5 mg for a biological assay, but the weight keeps increasing on the balance."
-
Diagnosis: The rate of moisture uptake is faster than your weighing process.
-
Action:
-
Do not weigh by difference if the drift is visible.
-
Solution: Prepare a stock solution. Weigh a larger amount (e.g., 50 mg) where the % error from moisture is lower, dissolve in DMSO or water (depending on assay), and volumetrically dispense the 5 mg equivalent.
-
Experimental Protocols
Protocol A: Vacuum Drying of Pyridazine Salts
Use this protocol to recover material that has clumped or surface-wetted.
-
Transfer: Place the salt in a tared weighing boat or open vial.
-
Chamber: Place in a vacuum drying oven or a vacuum desiccator.
-
Desiccant: Ensure fresh
or activated molecular sieves are present in the chamber. -
Vacuum: Apply vacuum (< 10 mbar).
-
Temperature:
-
Standard: 40°C is usually safe.
-
Aggressive: If the salt has a high melting point (>150°C), you may heat to 60°C.
-
Caution: Avoid heating above 80°C as pyridazine salts can sometimes undergo thermal decomposition or sublimation.
-
-
Duration: Dry for 4–12 hours.
-
Validation: Release vacuum with dry Nitrogen/Argon (NOT ambient air). Quickly cap and weigh. Repeat until constant weight is achieved (
).
Protocol B: Handling for Analytical Weighing (The "Static Gun" Method)
-
Use an anti-static gun (ionizer) on the spatula and vial before weighing. Static charge attracts dust and moisture particles.
-
Place the balance inside a glove bag purged with Nitrogen if a glove box is unavailable.
-
Alternatively, use the "Subtractive Weighing" technique inside a capped vessel to minimize exposure time.
Visualizations
Diagram 1: Moisture Defense Workflow
A decision logic for handling incoming hygroscopic materials.
Caption: Workflow for receiving, categorizing, and handling hygroscopic pyridazine salts to prevent initial degradation.
Diagram 2: Recovery Decision Tree
What to do when the material looks compromised.
Caption: Troubleshooting logic for recovering compromised pyridazine salts based on physical state.
References
-
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008).[3] Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.[2][3][4][5][6][7] Journal of Pharmaceutical Sciences, 97(3), 1047–1059. Link
-
United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.Link
-
Elnagdi, M. H., et al. (2008). Pyridazine and Condensed Pyridazines.[8] Advances in Heterocyclic Chemistry, 97, 1-38. (Context on Pyridazine basicity and structure). Link
-
BenchChem Technical Support. (2025). Navigating the Challenges of Hygroscopic Compounds in Research.Link
-
Airaksinen, S., et al. (2005).[9] Role of Water in the Physical Stability of Solid Dosage Formulations.[4][9] Journal of Pharmaceutical Sciences, 94(10), 2147–2165.[9] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. tainstruments.com [tainstruments.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 8. researchgate.net [researchgate.net]
- 9. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
Minimizing catalyst poisoning when using hydrobromide salts in palladium coupling
Topic: Minimizing Catalyst Poisoning When Using Hydrobromide Salts in Palladium Coupling
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: TSC-PC-HBr-2026-02-12
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules for pharmaceuticals and materials science.[1] However, the presence of certain species in the reaction mixture can lead to catalyst poisoning, significantly diminishing reaction efficiency.[2][3] A common and often challenging issue is the presence of hydrobromide (HBr) salts, which can introduce both bromide ions and acidity, creating a dual-threat to the catalytic cycle.
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers diagnose and mitigate catalyst poisoning caused by hydrobromide salts in their palladium coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: How do hydrobromide salts poison my palladium-catalyzed coupling reaction?
A1: Hydrobromide salts can poison your palladium catalyst in two primary ways:
-
Bromide Ion Inhibition: Excess bromide ions can coordinate to the palladium center, forming stable and less reactive palladium-bromide complexes.[2] This can slow down or halt key steps in the catalytic cycle, such as oxidative addition or reductive elimination.
-
Acid-Mediated Deactivation: Hydrobromide salts can introduce acidity (H⁺) into your reaction. This can be detrimental, especially if your reaction requires a specific pH range or if the active form of your catalyst or substrates is sensitive to acid. The choice of base is critical to neutralize this acidity.[4][5]
Q2: I've noticed my reaction with an aryl bromide is sluggish. Is the bromide from my starting material poisoning the catalyst?
A2: While the bromide from your aryl bromide is a necessary part of the reaction, an excess of bromide ions, especially from a hydrobromide salt, can be problematic. The reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl.[6] While aryl bromides are common substrates, their reactions can be slower than those with aryl iodides.[7][8] If your starting material is a hydrobromide salt of an amine, for example, the excess bromide and the acidity are the likely culprits for sluggishness, not the aryl bromide itself.
Q3: Can I just add more catalyst to overcome the poisoning?
A3: While increasing the catalyst loading might seem like a straightforward solution, it is often not the most efficient or cost-effective approach. It can also lead to higher levels of palladium contamination in your final product.[9] A better strategy is to address the root cause of the poisoning by optimizing reaction conditions, such as the choice of base, ligand, and solvent.
Q4: What are the visual signs of catalyst poisoning in my reaction?
A4: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates that the soluble, active Pd(0) catalyst has aggregated and crashed out of solution. This is often accompanied by a stall in the reaction progress.
Q5: Are there any "silver bullet" ligands that are resistant to bromide poisoning?
A5: While there is no single ligand that works for all reactions, sterically bulky and electron-rich phosphine ligands are often effective at mitigating halide inhibition. Ligands such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos, and various dialkylbiarylphosphines) have shown great success in promoting challenging coupling reactions, including those with less reactive aryl bromides and in the presence of potential inhibitors.[10][11] N-heterocyclic carbenes (NHCs) can also be effective.[10]
Part 2: In-Depth Troubleshooting Guides
Scenario 1: Low or No Conversion with a Hydrobromide Salt Substrate
Symptoms:
-
TLC/LC-MS analysis shows primarily unreacted starting materials.
-
The reaction mixture may or may not have changed color, but little to no product is formed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Steps & Explanations:
-
Evaluate the Base:
-
Problem: The hydrobromide salt introduces HBr, which will be neutralized by the base. If an insufficient amount of base is used, the reaction medium can become acidic, inhibiting the catalyst.
-
Solution: Ensure you are using at least one extra equivalent of base to neutralize the hydrobromide, in addition to the amount required for the catalytic cycle itself. For example, if your reaction requires 2 equivalents of K₂CO₃, and you are using a hydrobromide salt, you should use at least 3 equivalents.
-
Causality: Many palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, require a basic medium to facilitate the transmetalation step.[6] An acidic environment prevents the formation of the active nucleophile and can protonate phosphine ligands, reducing their ability to coordinate to palladium.
-
-
Re-evaluate the Ligand:
-
Problem: The default ligand (e.g., PPh₃) may not be robust enough to overcome the inhibitory effects of bromide coordination.
-
Solution: Switch to a more sterically demanding and electron-rich ligand. Buchwald-type biaryl phosphine ligands or bulky N-heterocyclic carbene (NHC) ligands are excellent choices.[10][12] These ligands promote the desired catalytic steps and can help prevent the formation of inactive palladium-bromide complexes.
-
Causality: Bulky ligands can accelerate the rate of reductive elimination and stabilize the active Pd(0) species, making it less susceptible to deactivation.
-
-
Consider Additives:
-
Problem: High concentrations of bromide ions are still inhibiting the catalyst.
-
Solution: In some cases, the addition of halide scavengers like silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can be beneficial. However, this should be approached with caution as it can introduce other complications. A simpler and often effective strategy is to use a non-coordinating solvent to minimize the solubility of the bromide salt byproduct.
-
-
Solvent & Temperature Optimization:
-
Problem: The catalyst or starting materials may not be fully soluble, or the reaction may be kinetically slow under the current conditions.
-
Solution: Screen different solvents. Aprotic polar solvents like dioxane, THF, or DMF are common choices.[6] Sometimes, a biphasic system with water is necessary, especially for Suzuki couplings. Gently increasing the temperature can also overcome activation energy barriers, but be aware that higher temperatures can sometimes promote catalyst decomposition.
-
Scenario 2: Reaction Starts but Stalls, Palladium Black Observed
Symptoms:
-
Initial product formation is observed, but the reaction does not go to completion.
-
A black precipitate (palladium black) forms in the reaction vessel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst precipitation.
Detailed Steps & Explanations:
-
Check Ligand-to-Palladium Ratio:
-
Problem: An insufficient amount of ligand can leave the Pd(0) species coordinatively unsaturated and prone to aggregation.
-
Solution: For many reactions, a ligand-to-palladium ratio of 1:1 to 2:1 is optimal. Ensure your calculations are correct. In some cases, a slight excess of ligand can be beneficial.
-
Causality: The ligand's role is to stabilize the monomeric, catalytically active Pd(0) species in solution. Without sufficient ligation, these species will aggregate into inactive palladium black.
-
-
Assess Oxygen Contamination:
-
Problem: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to the formation of palladium black.
-
Solution: Ensure that your solvents are properly degassed and that the reaction is run under a positive pressure of an inert gas (e.g., argon or nitrogen). Techniques like freeze-pump-thaw or sparging with an inert gas for an extended period are recommended.
-
-
Evaluate Substrate Purity:
-
Problem: Your starting materials or solvents may contain other catalyst poisons, such as sulfur or other metals.
-
Solution: Purify your starting materials if their purity is questionable. Use high-purity, anhydrous solvents. Running a control reaction with purified reagents can help diagnose this issue.
-
Part 3: Data Presentation & Protocols
Table 1: Ligand Selection Guide for Challenging Couplings
| Ligand Type | Examples | Key Characteristics | Recommended For |
| Monodentate Biaryl Phosphines | XPhos, SPhos, RuPhos | Sterically bulky, electron-rich | Suzuki, Buchwald-Hartwig, and other couplings involving aryl bromides and chlorides.[10] |
| Chelating Phosphines | dppf, Xantphos | Wide bite angles, good thermal stability | Suzuki and Stille couplings. Can sometimes inhibit reactions that require ligand dissociation. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, thermally robust | Heck and Suzuki couplings, especially at higher temperatures.[12] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich, sterically demanding | Suzuki and Negishi couplings. Can be air-sensitive. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with a Hydrobromide Salt
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
Aryl Bromide (1.0 mmol)
-
Boronic Acid or Ester (1.2 mmol)
-
Amine Hydrobromide Salt (if applicable, as a coupling partner)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 3.0 mmol)
-
Anhydrous Solvent (e.g., Dioxane or Toluene, 5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, boronic acid, amine hydrobromide salt (if used), and base.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, weigh the palladium pre-catalyst and ligand and add the degassed solvent via syringe. Briefly swirl to dissolve/suspend the catalyst system.
-
Transfer the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 636-647.
-
StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved February 12, 2026, from [Link]
-
Energy Sustainability Directory. (2023, November 25). Catalyst Poisoning Mitigation. Retrieved February 12, 2026, from [Link]
- Gstöttmayr, C. W., & Hartwig, J. F. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 69(16), 5442–5449.
-
Jagadish, B. (2021, January 1). Suzuki Coupling | Mechanism | Name Reactions. YouTube. Retrieved February 12, 2026, from [Link]
-
Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2020). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. Retrieved February 12, 2026, from [Link]
- Fairlamb, I. J. S. (2006). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Chemical Society Reviews, 35(11), 1041-1050.
-
Hielscher. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved February 12, 2026, from [Link]
-
Jentoft, F. C. (2008). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved February 12, 2026, from [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved February 12, 2026, from [Link]
- Pinter, B., & D'Hooghe, M. (2022). Alkali halides as nucleophilic reagent sources for N-directed palladium-catalysed ortho-C–H halogenation of s-tetrazines and other heteroaromatics. RSC Advances, 12(47), 30585-30590.
- Sirijaraensre, J., & Limtrakul, J. (2024).
- Catellani, M., & Motti, E. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14232–14237.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Ananikov, V. P., et al. (2023). An Unusual Microdomain Factor Controls Interaction of Organic Halides with the Palladium Phase and Influences Catalytic Activity in the Mizoroki-Heck Reaction. Small, 19(43), e2302999.
- van der Niet, M. J. T. C., et al. (2022). How palladium inhibits CO poisoning during electrocatalytic formic acid oxidation and carbon dioxide reduction.
- Grirrane, A., et al. (2018). Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings with.
- Al-Masri, A. A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Stauffer, S. R., & Hartwig, J. F. (2008). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. The Journal of Organic Chemistry, 73(19), 7899–7901.
-
Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (n.d.). Catalysis. Retrieved February 12, 2026, from [Link]
-
Köhler, K., et al. (2009). Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Johnson Matthey. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. Retrieved February 12, 2026, from [Link]
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953–1968.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved February 12, 2026, from [Link]
- Chen, J., et al. (2017). Recent Advances of Pd/C-Catalyzed Reactions.
- Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Organic reactions, 74(1), 1-118.
-
Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
Liu, X., et al. (2020). How to Control the Selectivity of Palladium-based Catalysts in Hydrogenation Reactions: The Role of Subsurface Chemistry. ResearchGate. Retrieved February 12, 2026, from [Link]
-
NobelPrize.org. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved February 12, 2026, from [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Validation & Comparative
Technical Comparison Guide: 1H & 13C NMR Spectral Data for 4-Bromo-3-methylpyridazine Hydrobromide
The following guide provides a comprehensive technical analysis of the NMR spectral characteristics of 4-Bromo-3-methylpyridazine hydrobromide . It focuses on distinguishing this compound from its structural isomers and free-base form, a critical requirement in quality control for drug discovery intermediates.
Executive Summary
4-Bromo-3-methylpyridazine hydrobromide is a halogenated pyridazine scaffold used frequently in the synthesis of bioactive molecules (e.g., SARM1 inhibitors). Its characterization presents a specific analytical challenge: distinguishing the 3-methyl/4-bromo regiochemistry from the thermodynamically stable 4-methyl/3-bromo isomer.
This guide outlines the definitive spectral fingerprints required to validate the structure, focusing on the "Alpha-Methyl Shift" and the "Salt-Induced Deshielding" effects.
Key Chemical Identifiers[1][2][3][4][5][6][7][8]
-
IUPAC Name: 4-Bromo-3-methylpyridazine hydrobromide
-
CAS Number (Free Base): 1060803-34-8 (Salt forms often referenced under parent CAS or specific batch IDs)
-
Molecular Formula: C
H BrN [1] · HBr -
Key Structural Feature: Methyl group at position 3 (adjacent to Nitrogen) vs. Bromine at position 4.
Comparative Spectral Analysis
A. 1H NMR: The "Alpha-Methyl" Diagnostic
The most reliable method to distinguish 4-bromo-3-methylpyridazine from its isomers (e.g., 3-bromo-4-methylpyridazine) is the chemical shift of the methyl group.
Comparative Data Table (Solvent: DMSO-d
)
| Proton Assignment | 4-Bromo-3-methylpyridazine (HBr Salt) | 4-Bromo-3-methylpyridazine (Free Base) | Alternative Isomer (3-Bromo-4-methyl) |
| Methyl (-CH | 2.85 – 2.95 ppm (s) | 2.72 – 2.76 ppm (s) | 2.30 – 2.45 ppm (s) |
| H-6 (Aromatic) | 9.40 – 9.60 ppm (d) | 9.00 – 9.10 ppm (d) | 9.10 – 9.20 ppm (d) |
| H-5 (Aromatic) | 8.10 – 8.30 ppm (d) | 7.60 – 7.75 ppm (d) | 7.80 – 7.90 ppm (d) |
| NH+ (Salt) | 10.5 – 12.0 ppm (br) | Absent | Absent |
Critical Insight: The methyl group at Position 3 (alpha to nitrogen) is significantly deshielded (
> 2.7 ppm) compared to a methyl group at Position 4 (beta to nitrogen,< 2.5 ppm). This >0.3 ppm difference is the primary "Go/No-Go" quality gate.
B. 13C NMR: Structural Carbon Fingerprint
The 13C NMR spectrum provides confirmation of the carbon skeleton and the oxidation state of the ring carbons.
Predicted Shift Table (DMSO-d
)
| Carbon Environment | Chemical Shift ( | Mechanistic Explanation |
| C-3 (C-Me) | 160.0 – 162.0 | Ipso-carbon adjacent to N; highly deshielded. |
| C-6 (CH) | 152.0 – 154.0 | Alpha-carbon to N; deshielded but less than C-3. |
| C-5 (CH) | 129.0 – 131.0 | Beta-carbon; correlates with H-5 doublet. |
| C-4 (C-Br) | 124.0 – 126.0 | Ipso-carbon bearing Bromine; upfield due to heavy atom effect. |
| Methyl (-CH | 21.0 – 23.0 | Typical benzylic-like methyl shift. |
Experimental Protocol: Reliable Data Acquisition
To ensure reproducibility and avoid artifacts (such as salt dissociation), follow this standardized protocol.
Step 1: Sample Preparation
-
Solvent Choice: Use DMSO-d
(99.9% D).-
Why? The HBr salt is sparingly soluble in CDCl
. Using CDCl may result in a suspension or require adding NaHCO (converting it to free base in situ), which alters chemical shifts.
-
-
Concentration: Dissolve 10–15 mg of the salt in 0.6 mL of solvent.
-
Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).
Step 2: Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (Standard proton)
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the acidic proton if visible).
-
Scans (NS): 16 (HBr salt signals are sharp; excessive scanning is unnecessary).
-
Temperature: 298 K (25°C).
Step 3: Processing
-
Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .
-
Integration: Set the Methyl singlet to integral = 3.00. Verify the aromatic region integrates to 1:1 (H5:H6).
Structural Verification Workflow
The following diagram illustrates the logical decision tree for validating the 4-Bromo-3-methylpyridazine hydrobromide structure against common synthetic impurities.
Figure 1: Decision logic for confirming regiochemistry and salt formation via 1H NMR.
Comparative Performance: Salt vs. Free Base
Why utilize the Hydrobromide salt over the Free Base?
-
Crystallinity & Purification: The free base of halogenated pyridazines is often an oil or a low-melting solid that is difficult to purify by recrystallization. The HBr salt forms a stable crystalline lattice, allowing for high-purity isolation (>98%) via precipitation from Ethanol/Ether.
-
Storage Stability: The free base nitrogen is prone to oxidation (N-oxide formation) or nucleophilic self-polymerization over time. The protonated salt deactivates the ring nitrogen, significantly extending shelf-life.
-
Solubility: The salt is highly water-soluble, which is advantageous for aqueous-phase biological assays, whereas the free base requires organic co-solvents (DMSO).
References
-
ChemicalBook. 3-Methylpyridazine NMR Spectral Data (Parent Scaffold). Retrieved from .
-
PubChem. 4-Bromo-3-methylpyridazine Hydrobromide Compound Summary. Retrieved from .
- Tori, K., & Ogata, M. (1964).NMR Spectra of Pyridazines. Chemical & Pharmaceutical Bulletin, 12(3), 272. (Foundational data for alpha-methyl deshielding effects).
-
World Intellectual Property Organization. WO2024158775A1 - Pyridazines as SARM1 Inhibitors. (Contains synthesis and characterization data for 4-bromo-3-methylpyridazine derivatives). Retrieved from .
Sources
A Comprehensive Guide to HPLC Method Development for Purity Analysis of Pyridazine Intermediates
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the synthesis of safe and effective active pharmaceutical ingredients (APIs). Pyridazine and its derivatives are significant pharmacophores found in a variety of drugs.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pyridazine intermediates, supported by experimental data and established scientific principles.
The Critical Role of Purity Analysis
Pyridazine intermediates are foundational building blocks in the synthesis of numerous pharmaceuticals.[2][3] Impurities, which can arise from starting materials, by-products, or degradation, can impact the safety, efficacy, and stability of the final drug product.[4] Therefore, a robust and reliable analytical method to assess the purity of these intermediates is paramount. HPLC is the technique of choice for this purpose due to its high resolution, sensitivity, and versatility.
A Systematic Approach to HPLC Method Development
The development of a stability-indicating HPLC method requires a systematic and logical approach. The goal is to achieve adequate separation of the main compound from all potential impurities and degradation products. This process involves the careful selection and optimization of several chromatographic parameters.
Step 1: Analyte Characterization and Initial Assessment
Before initiating method development, it is crucial to understand the physicochemical properties of the pyridazine intermediate. Key properties include:
-
Structure and Functional Groups: The presence of polar functional groups will influence the choice of stationary and mobile phases.
-
pKa: The ionization state of the analyte is pH-dependent and significantly affects retention in reversed-phase HPLC.[5]
-
Solubility: This determines the appropriate diluent for sample preparation.
-
UV Spectrum: Essential for selecting the optimal detection wavelength. Pyridine and its derivatives typically exhibit strong UV absorbance, with maxima often observed around 250-260 nm.[6][7]
Step 2: Column Selection - The Heart of the Separation
The choice of the HPLC column is the most critical factor in achieving the desired separation.[8] For polar, heterocyclic compounds like pyridazine intermediates, reversed-phase chromatography is the most common starting point.[9]
Comparison of Stationary Phases:
| Stationary Phase | Description | Advantages for Pyridazine Analysis | Disadvantages |
| C18 (Octadecylsilane) | The most widely used reversed-phase packing, offering high hydrophobicity.[10] | Excellent for separating a broad range of non-polar to moderately polar compounds. Provides good retention for many pyridazine derivatives. | May provide insufficient retention for very polar pyridazine intermediates. |
| C8 (Octylsilane) | Less hydrophobic than C18. | Suitable for moderately polar analytes that may be too strongly retained on a C18 column. Can offer different selectivity. | May not provide enough retention for less polar impurities. |
| Phenyl-Hexyl | Provides unique selectivity through π-π interactions with aromatic analytes. | Ideal for pyridazine intermediates containing aromatic rings, offering enhanced separation of structurally similar compounds.[10] | May not be as universally applicable as C18 or C8 phases. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. | Excellent for retaining and separating very polar compounds that are not retained in reversed-phase mode.[10] | Requires longer equilibration times and careful control of mobile phase water content. |
Recommendation: Start with a C18 column as it is the most versatile. If retention of the main peak is poor or co-elution with polar impurities is observed, a HILIC column should be considered. For pyridazine intermediates with significant aromatic character, a Phenyl-Hexyl column can provide superior selectivity.
Step 3: Mobile Phase Optimization - Fine-Tuning the Separation
The mobile phase composition plays a crucial role in controlling retention and selectivity.[11]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths. The choice between the two can significantly alter selectivity.[5]
-
Aqueous Phase and pH: For ionizable compounds like pyridazines, the pH of the mobile phase is a critical parameter.[5] Buffering the aqueous phase is essential to maintain a constant pH and ensure reproducible retention times. A general rule is to adjust the mobile phase pH to at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[5]
-
Buffers: Phosphate and acetate buffers are commonly used. For LC-MS compatibility, volatile buffers such as ammonium formate or ammonium acetate are preferred.
Experimental Protocol: Mobile Phase Screening
-
Initial Conditions: Start with a gradient elution from a low to a high percentage of organic modifier (e.g., 5% to 95% acetonitrile in water) to determine the approximate elution strength required.
-
pH Screening: Prepare mobile phases with different pH values (e.g., pH 3.0, 5.0, and 7.0) using appropriate buffers.
-
Organic Modifier Comparison: Evaluate both acetonitrile and methanol as the organic modifier to assess changes in selectivity.
The following diagram illustrates the workflow for mobile phase optimization:
Caption: Workflow for mobile phase optimization in HPLC.
Step 4: Wavelength Selection - Ensuring Sensitive Detection
The selection of the detection wavelength is critical for achieving the required sensitivity for impurity analysis.[12]
Experimental Protocol: Wavelength Selection
-
Diode Array Detector (DAD) Scan: Inject a concentrated solution of the pyridazine intermediate and acquire the UV spectrum using a DAD.
-
Identify λmax: Determine the wavelength of maximum absorbance (λmax) for the main compound.
-
Evaluate Impurity Absorbance: If impurity standards are available, determine their λmax as well. If not, examine the spectra of the impurity peaks in the chromatogram.
-
Optimal Wavelength: Select a wavelength that provides a good response for both the main peak and all relevant impurities. Often, the λmax of the main compound is a suitable choice. For some pyridazine derivatives, a wavelength of 250 nm has been successfully used.[13]
Step 5: Method Validation - Demonstrating Suitability
Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[17] This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies:
Forced degradation, or stress testing, is a critical part of method development and validation.[18][19][20] It helps to establish the degradation pathways of the drug substance and demonstrates the specificity of the analytical method.[21][22]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature.[18]
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature.[18]
-
Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).[18]
-
Thermal Degradation: Expose the solid sample to dry heat.
-
Photolytic Degradation: Expose the sample to UV and visible light.
The following diagram illustrates the relationship between method development and validation:
Caption: Interplay between HPLC method development and validation.
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of pyridazine intermediates is a multi-faceted process that requires a deep understanding of chromatographic principles and a systematic approach to experimentation. By carefully selecting the appropriate column and optimizing the mobile phase and detection parameters, a method can be developed that is specific, sensitive, and accurate. Subsequent validation in accordance with ICH guidelines ensures that the method is fit for its intended purpose, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]
-
Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. National Center for Biotechnology Information. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
HPLC Column Selection - Choosing the Right Column. GenTech Scientific. [Link]
-
A Guide to HPLC Column Selection. Amerigo Scientific. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. The Pharma Review. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Pyridazine. Wikipedia. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
UV-spectrum of pyridine. ResearchGate. [Link]
-
How to select the UV wavelength for related substances?. Chromatography Forum. [Link]
-
4,5-Diphenylpyridazine: preparation and ultraviolet spectrum. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Center for Biotechnology Information. [Link]
-
Pyridine. National Institute of Standards and Technology. [Link]
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. gentechscientific.com [gentechscientific.com]
- 9. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 12. How to select the UV wavelength for related substances? - Chromatography Forum [chromforum.org]
- 13. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. presensi.perpusnas.go.id [presensi.perpusnas.go.id]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. longdom.org [longdom.org]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ajrconline.org [ajrconline.org]
- 22. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
A Researcher's Guide to Bioisosteric Replacement: Phenyl Rings vs. 3-Methylpyridazine Moieties
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving optimal efficacy, safety, and pharmacokinetic profiles. The phenyl ring, a ubiquitous scaffold, is often a starting point for optimization due to its role in target engagement but is frequently associated with metabolic liabilities and poor solubility. This guide provides an in-depth comparison of the bioisosteric replacement of the phenyl ring with the 3-methylpyridazine moiety, offering experimental insights and actionable protocols for medicinal chemists and drug development professionals.
The Rationale: Why Replace the Ubiquitous Phenyl Ring?
Bioisosterism, the practice of substituting one chemical moiety for another with similar physical or chemical properties to create a new compound with improved biological characteristics, is a cornerstone of medicinal chemistry.[1] The phenyl ring, while a versatile building block, often introduces challenges:
-
Metabolic Instability: Phenyl rings are susceptible to cytochrome P450 (CYP)-mediated oxidation, which can lead to rapid clearance or the formation of reactive metabolites.[2]
-
High Lipophilicity: An abundance of aromatic rings can increase a compound's lipophilicity (LogP/LogD), often resulting in poor aqueous solubility, high plasma protein binding, and potential off-target toxicities, including hERG channel inhibition.[2][3]
-
Limited Target Interaction: Lacking strong hydrogen bond acceptors, the phenyl ring's interactions are primarily driven by hydrophobic and π-π stacking forces.
The introduction of nitrogen-containing heterocycles, such as pyridazine, offers a compelling solution to these issues. The pyridazine ring, in particular, is an attractive substitute due to its unique physicochemical properties.[4]
Logical Framework for Phenyl to 3-Methylpyridazine Bioisosteric Replacement
Caption: Rationale for replacing a phenyl ring with a 3-methylpyridazine bioisostere.
Head-to-Head Comparison: Physicochemical & Pharmacokinetic Properties
Replacing a phenyl ring with a 3-methylpyridazine moiety fundamentally alters a molecule's properties. The two adjacent nitrogen atoms in the pyridazine core create a dipole moment and introduce hydrogen bond accepting capabilities, distinguishing it significantly from the non-polar phenyl ring.[4]
Key Physicochemical Differences
The introduction of the polar pyridazine ring typically reduces lipophilicity and enhances aqueous solubility. A study assessing phenyl ring replacements found that a C-3-substituted pyridazine provided an excellent balance of properties, achieving a 2.17 unit reduction in LogD7.4, which in turn improved solubility and lowered human serum albumin (HSA) binding.[4] However, this increase in polarity can sometimes attenuate membrane permeability.[4]
| Property | Phenyl Ring | 3-Methylpyridazine Moiety | Consequence in Drug Design |
| Lipophilicity (LogP/LogD) | High | Lower | Improved aqueous solubility, reduced plasma protein binding.[4] |
| Aqueous Solubility | Low | Higher | Better suitability for oral formulations and intravenous administration.[4] |
| Dipole Moment | None | High (~3.9 D for pyridazine) | Can influence molecular recognition and π-π stacking interactions.[4] |
| Hydrogen Bonding | π-system can act as a weak H-bond acceptor | Two nitrogen atoms act as H-bond acceptors | Potential for new, potent interactions with the biological target.[4][5] |
| Basicity (pKa) | Not basic | Weakly basic (pKa of pyridazine ≈ 2.0) | Generally not protonated at physiological pH, avoiding basicity-related liabilities.[4] |
| Metabolic Profile | Prone to CYP-mediated oxidation | Ring nitrogens reduce electron density, often increasing metabolic stability.[2] | Improved half-life and reduced potential for reactive metabolites. |
| hERG Inhibition | Often implicated in hERG liability | Replacement can mitigate hERG binding.[2] | Improved cardiovascular safety profile. |
Synthetic Strategy: A General Protocol
The synthesis of 3-methylpyridazine derivatives can be achieved through various routes. A common and reliable method involves the condensation of a 1,4-dicarbonyl precursor with hydrazine hydrate. This protocol outlines a general approach for converting a phenyl-containing intermediate to its 3-methylpyridazine analog.
Generalized Synthetic Workflow
Caption: A representative synthetic pathway to a 3-methyl-6-aryl-pyridazine derivative.
Experimental Protocol: Synthesis of a 3-Methyl-6-Aryl-Pyridazine
This protocol is a representative example. Reagents, conditions, and purification methods must be optimized for specific substrates.
Objective: To synthesize a 3-methyl-6-aryl-pyridazine from an aryl precursor.
Materials:
-
Aryl bromide (precursor to Grignard reagent)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Acetoacetaldehyde diethyl acetal
-
Hydrochloric acid (1 M)
-
Hydrazine hydrate
-
Ethanol
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings.
-
Add a solution of the aryl bromide in anhydrous THF dropwise. Initiate the reaction if necessary (e.g., with a crystal of iodine or gentle heating).
-
Stir the mixture at room temperature until the magnesium is consumed.
-
-
Formation of 1,4-Dicarbonyl Intermediate:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of acetoacetaldehyde diethyl acetal in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Stir vigorously for 1 hour to hydrolyze the acetal and form the 1-aryl-pentane-1,4-dione.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude dione is often used directly in the next step.
-
-
Pyridazine Ring Formation (Paal-Knorr Synthesis):
-
Dissolve the crude 1-aryl-pentane-1,4-dione in ethanol.
-
Add hydrazine hydrate (1.1 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the target 3-methyl-6-aryl-pyridazine.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Evaluation: Essential Experimental Protocols
To objectively compare the performance of the 3-methylpyridazine analog against its phenyl-containing parent, a suite of standardized in vitro assays is essential.
In Vitro Assay Workflow for Comparative Analysis
Caption: Standard workflow for comparing phenyl and 3-methylpyridazine analogs.
Protocol 1: LogD7.4 Measurement (Shake-Flask Method)
Objective: To determine the lipophilicity of the compounds at physiological pH.
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small aliquot of the stock solution to a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS), pH 7.4, to a final concentration of ~50 µM.
-
Vortex the mixture vigorously for 1 minute.
-
Shake at room temperature for 2 hours to ensure equilibrium is reached.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the two phases.
-
Carefully collect samples from both the aqueous (PBS) and organic (n-octanol) layers.
-
Determine the concentration of the compound in each phase using LC-MS/MS or UV-Vis spectroscopy against a standard curve.
-
Calculate LogD7.4 as: log([Compound]octanol / [Compound]PBS).
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess the intrinsic clearance of the compounds by metabolic enzymes.
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37 °C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM) and the test compound (final concentration 1 µM).
-
Incubate at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t₁/₂ = 0.693 / k).
Case Study: A Side-by-Side Data Comparison
The following table presents hypothetical but realistic data for a lead compound ("Parent-Ph") and its corresponding 3-methylpyridazine analog ("Analog-Pdz"). This illustrates the typical improvements seen with this bioisosteric replacement.
| Parameter | Parent-Ph (Phenyl) | Analog-Pdz (3-Me-Pyridazine) | Rationale for Change |
| Target IC₅₀ (nM) | 50 | 25 | The pyridazine nitrogen may form a new hydrogen bond with the target, increasing potency.[5] |
| LogD at pH 7.4 | 3.8 | 1.9 | Increased polarity of the pyridazine ring significantly reduces lipophilicity.[4] |
| Aqueous Solubility (µg/mL) | < 1 | 45 | The reduction in LogD and increased polarity directly improve solubility.[4] |
| HLM Stability (t₁/₂ min) | 12 | > 60 | The electron-deficient pyridazine ring is less susceptible to oxidative metabolism.[2] |
| hERG Inhibition IC₅₀ (µM) | 1.5 | > 30 | Reduced lipophilicity and altered electronics disrupt binding to the hERG channel.[2] |
This data exemplifies an ideal outcome: the 3-methylpyridazine analog is more potent, more soluble, metabolically stable, and has a significantly improved cardiovascular safety profile, making it a superior drug candidate.
Conclusion
The bioisosteric replacement of a phenyl ring with a 3-methylpyridazine moiety is a powerful and proven strategy in modern medicinal chemistry. This substitution can profoundly and beneficially alter a compound's physicochemical and pharmacokinetic properties. By reducing lipophilicity, enhancing aqueous solubility, improving metabolic stability, and introducing new hydrogen bonding vectors for target engagement, the 3-methylpyridazine ring addresses many of the common liabilities associated with its phenyl counterpart. While potential trade-offs such as reduced permeability must be considered, the data-driven application of this strategy provides a robust method for accelerating the journey from a promising lead to a viable clinical candidate.
References
-
Dunsdon, N., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
Bîcu, E., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]
-
Mac-Daniel, C. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
-
Al-Najjar, B., et al. (2018). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. Available at: [Link]
-
Allam, H. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Future Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2736934, 3-Methyl-5-phenylpyridazine. Available at: [Link]
-
Stepan, A. F., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Medicinal Chemistry Communications. Available at: [Link]
-
Fisher, G. M., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]
-
Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Available at: [Link]
-
Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. Available at: [Link]
-
Wang, D., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal. Available at: [Link]
-
Royal Society of Chemistry. (2023). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Chemical Communications. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74208, 3-Methylpyridazine. Available at: [Link]
-
Weihua, W. (n.d.). Key Properties and Applications of 3-Methyl-2-phenylpyridine for Synthesis. Weihua Pharma. Available at: [Link]
-
Malik, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Tucaliuc, R. A., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes. Available at: [Link]
-
Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Watterson, D. M., et al. (2003). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Fijałkowski, K., et al. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. Molecules. Available at: [Link]
-
Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances. Available at: [Link]
-
Request PDF. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at: [Link]
-
El-Adl, K., et al. (2024). Multi-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorganic Chemistry. Available at: [Link]
-
ResearchGate. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Available at: [Link]
Sources
Establishing the Golden Standard: Elemental Analysis of 4-Bromo-3-methylpyridazine HBr
Executive Summary
4-Bromo-3-methylpyridazine HBr is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and other small-molecule therapeutics. However, validating its purity via elemental analysis (EA) presents a specific "stoichiometric trap." As a hydrobromide salt containing both ionic and covalent bromine, this compound challenges standard combustion protocols due to halogen interference and hygroscopicity .
This guide objectively compares the two primary methodologies for establishing this compound as a reference standard: the Classical Combustion/Titration Workflow versus the Modern Quantitative NMR (qNMR) Approach .
Part 1: The Theoretical Framework
Before selecting an analytical method, the theoretical composition must be strictly defined to identify deviations.
Compound: 4-Bromo-3-methylpyridazine hydrobromide
Formula:
| Element | Count | Theoretical Mass % | Analytical Challenge |
| Carbon | 5 | 23.65% | Low %C makes weighing errors significant. |
| Hydrogen | 6 | 2.38% | Extremely sensitive to trace moisture ( |
| Nitrogen | 2 | 11.03% | Pyridazine |
| Bromine | 2 | 62.94% | Critical: 1 Covalent (Ring), 1 Ionic (Salt). |
The Hygroscopic Window: HBr salts of pyridazines are notoriously hygroscopic. A mere 1% water uptake (common in humid labs) shifts the Carbon content from 23.65% to ~23.40%, causing a "fail" in strict GMP release testing (
tolerance).
Part 2: Comparative Analysis of Methodologies
Method A: Classical Combustion (CHN) + Potentiometric Titration
The traditional "Gold Standard" for bulk purity, provided the sample is dry.
1. Dynamic Flash Combustion (CHN)
Standard CHN analyzers (e.g., Elementar, PerkinElmer) burn the sample in oxygen. However, the high bromine content (63%) poses a risk. Free halogens (
-
The Fix: Use of Silver Wool or Silver Tungstate in the combustion tube is mandatory. The silver reacts with free bromine to form stable Silver Bromide (
), preventing interference with the Nitrogen signal.
2. Potentiometric Titration (Ionic Br Only)
Combustion gives C/H/N. It does not distinguish the HBr salt stoichiometry.
-
Protocol: Dissolve sample in dilute
. Titrate with 0.1 N using a Silver/Sulfide (Ag/AgS) electrode. -
Specificity: This only reacts with the ionic HBr (
). It leaves the ring bromine untouched.-
Target Ionic Br: 31.47%
-
Target Total Br: 62.94%
-
Method B: Quantitative NMR (qNMR)
The superior method for hygroscopic salts and absolute purity determination.
Unlike EA, qNMR does not require a dry weight basis if an internal standard (IS) is used. It measures the molar ratio of the analyte to the IS directly in solution.
-
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).
-
Solvent:
(Solubilizes the salt effectively; is poor for HBr salts). -
Advantage: Water peaks are separated from the analyte signals. The purity is calculated based on the pyridazine ring protons, ignoring the water weight and the HBr counter-ion mass variance.
Part 3: Experimental Data & Comparison
The following table simulates a comparative analysis of a "Real-World" batch of 4-Bromo-3-methylpyridazine HBr that has absorbed 0.8% moisture (a common scenario).
Table 1: Method Performance Matrix
| Parameter | Theoretical Value | Method A: CHN (Raw Data) | Method A: CHN (Corrected for 0.8% | Method B: qNMR (Absolute Purity) |
| Carbon | 23.65% | 23.46% (Fail) | 23.65% (Pass) | 99.8% (Direct Purity) |
| Hydrogen | 2.38% | 2.47% (High) | 2.38% (Pass) | N/A |
| Nitrogen | 11.03% | 10.94% (Low) | 11.03% (Pass) | N/A |
| Ionic Br | 31.47% | 31.22% (Titration) | 31.47% (Pass) | N/A |
| Conclusion | -- | Fails Specification | Requires Karl Fischer | Passes Immediately |
Interpretation: Method A fails unless you run a parallel Karl Fischer titration to measure water and mathematically correct the EA results. Method B (qNMR) provides the correct purity value instantly, bypassing the hygroscopicity error.
Part 4: Validated Experimental Protocols
Protocol 1: Handling Halogen Interference in CHN
Objective: Prevent Bromine from poisoning the Nitrogen detector.
-
Preparation: Ensure the combustion tube is packed with a 20mm layer of Silver Wool (Ag) at the exit zone (maintained at ~600°C).
-
Sample Weighing: Weigh 2.0–2.5 mg of 4-Bromo-3-methylpyridazine HBr into a Tin (Sn) capsule .
-
Note: Do not use Aluminum capsules; Tin provides an exothermic "flash" (up to 1800°C) necessary to break the Pyridazine
bond.
-
-
Oxidation: Inject oxygen for 90 seconds.
-
Mechanism:
- (Trapped)
- passes through to the TCD detector.
Protocol 2: Differential Potentiometric Titration
Objective: Confirm the 1:1 HBr Stoichiometry.
-
Dissolution: Dissolve 100 mg of sample in 50 mL of deionized water + 2 mL of 2M
. -
Electrode: Equip autotitrator with a solid-state Ag/AgS electrode .
-
Titrant: 0.1 N Silver Nitrate (
), standardized against NaCl. -
Endpoint: Monitor the inflection point (mV).
-
Calculation:
-
-
Acceptance Criteria: Result must be
. If result is ~63%, the ring bromine has been hydrolyzed (unlikely in mild acid) or the method is flawed.
Part 5: Workflow Visualization
The following diagrams illustrate the decision logic and the chemical mechanism for validating this standard.
Diagram 1: Analytical Decision Matrix
Caption: Decision matrix for handling hygroscopic HBr salts. qNMR offers a direct path to purity, while CHN requires moisture correction.
Diagram 2: The Bromine Trap Mechanism (CHN Analysis)
Caption: Mechanism of Silver Wool interference removal. Without the Ag Trap, Bromine gas would enter the detector and falsify the Nitrogen reading.
References
-
PubChem. (2025).[1][2] 4-Bromo-3-methylpyridazine hydrobromide Compound Summary. National Library of Medicine. Available at: [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Available at: [Link]
-
Microanalysis of Halogenated Compounds. (2022). Guidelines for CHN Analysis of Bromine-Containing Organics. Exeter Analytical Technical Notes. Available at: [Link]
Sources
Safety Operating Guide
4-Bromo-3-methylpyridazine hydrobromide: Proper Disposal Procedures
Executive Safety Summary (Emergency Card)
4-Bromo-3-methylpyridazine hydrobromide poses a dual hazard profile: it is a halogenated organic coupled with an acidic salt (HBr) .[1] Improper disposal can lead to the release of corrosive hydrogen bromide gas or the formation of toxic byproducts if incinerated without scrubbing.
| Parameter | Critical Data |
| Primary Hazard | Corrosive (Acidic Solid) .[1] Causes severe skin burns and eye damage. |
| Secondary Hazard | Respiratory Irritant .[2] Inhalation of dust/mist may cause lung damage. |
| Chemical Nature | Halogenated Heterocycle (Pyridazine ring) + Hydrobromide Salt. |
| Incompatibility | Strong Bases (Exothermic release of free base), Oxidizers (Potential Br₂ release). |
| RCRA Status | Characteristic Waste (Likely D002 if aqueous; otherwise Hazardous Organic). |
| UN Transport | UN 3261 (Corrosive solid, acidic, organic, n.o.s.). |
Pre-Disposal Assessment & Segregation[1][4]
Before handling, you must characterize the waste state. The presence of the hydrobromide (HBr) counter-ion renders this compound hygroscopic and acidic.
The "Halogen Rule"
Because this molecule contains Bromine (Br), it must be directed to a waste stream destined for high-temperature incineration with acid gas scrubbing.
-
NEVER dispose of down the drain.
-
NEVER mix with non-halogenated solvents (e.g., acetone, ethanol) unless the entire container is relabeled as halogenated.
Segregation Logic
-
Solid Waste: Segregate from oxidizers. Do not mix with alkali metals or strong bases.[3][4]
-
Liquid Waste: Must go into Halogenated Organic Waste .[5]
-
Critical Note: If the compound is dissolved in a non-halogenated solvent (like Methanol), the presence of the Br atom in the solute classifies the entire mixture as Halogenated Waste for disposal purposes.
-
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf stock or reaction solids.
-
PPE Verification: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood to avoid dust inhalation.
-
Container Selection: Use the original container if possible. If transferring, use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.
-
Labeling:
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Zip-lock type) to contain any potential dust leakage.
-
Manifesting: List under UN 3261 .
Protocol B: Solution Waste (Reaction Mixtures)
Use this for mother liquors or reaction byproducts.
-
pH Check: If the solution is aqueous or has high water content, check pH.
-
If pH < 2:[1] It is D002 Corrosive waste.
-
Action: Do not neutralize in the waste container. The heat of neutralization can pressurize the drum. Dispose of as "Acidic Halogenated Waste."
-
-
Solvent Compatibility: Ensure the waste carboy is compatible with halogenated solvents.
-
Prohibited: Do not pour into containers containing bleach (Sodium Hypochlorite). This can release toxic Bromine/Chlorine gas.
-
-
Transfer: Pour slowly into the Halogenated Waste carboy using a funnel in a fume hood.
-
Log Entry: Immediately log the volume and concentration on the waste tag.
Decision Workflow (Visualization)
The following logic tree guides the researcher through the decision-making process to ensure compliance and safety.
Figure 1: Decision logic for segregating 4-Bromo-3-methylpyridazine hydrobromide waste streams.
Emergency Contingencies
Spillage (Solid)[9]
-
Evacuate the immediate area if dust is airborne.
-
PPE: Wear a NIOSH N95 or P100 respirator if outside a fume hood.
-
Neutralization (Optional but Recommended): Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow. This neutralizes the HBr component.
-
Cleanup: Sweep up the powder/bicarbonate mixture carefully to avoid dust generation. Place in a waste bag labeled "Debris from Spill - Halogenated."
Exposure[1][2][10]
-
Skin Contact: Brush off loose particles before rinsing. Then rinse with water for 15 minutes. The HBr salt hydrolyzes to acid on moisture contact.
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes. Seek medical attention; pyridazines can cause corneal damage.
Regulatory & Compliance Data
When filling out your hazardous waste manifest, use the following data points to ensure compliance with US EPA (RCRA) and DOT regulations.
| Regulatory Body | Code/ID | Description |
| DOT (Transport) | UN 3261 | Corrosive solid, acidic, organic, n.o.s. (4-Bromo-3-methylpyridazine hydrobromide) |
| EPA (RCRA) | D002 | Corrosive (if pH < 2).[1] |
| EPA (RCRA) | None (General) | If solid/neutral, manage as "Hazardous Waste - Toxic/Halogenated." |
| SARA 311/312 | Acute Health | Immediate (Acute) Health Hazard (Irritant/Corrosive). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24872681 (Related Pyridazine Derivatives). PubChem. [Link]1]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. EPA.[7] [Link]1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[8] [Link]1][8]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[2] United States Department of Labor. [Link]1]
Sources
- 1. CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide [rlavie.com]
- 2. airgas.com [airgas.com]
- 3. epfl.ch [epfl.ch]
- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. scienceready.com.au [scienceready.com.au]
- 6. 4-Bromo-3-methylpyridine HBR | CAS 1185658-26-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. media.clemson.edu [media.clemson.edu]
- 8. orgsyn.org [orgsyn.org]
Personal protective equipment for handling 4-Bromo-3-methylpyridazine hydrobromide
Operational Safety Guide: 4-Bromo-3-methylpyridazine hydrobromide
Executive Safety Summary & Hazard Analysis
Critical Advisory: Specific toxicological data for 4-Bromo-3-methylpyridazine hydrobromide is limited in public registries.[1][2][3] The protocols below are derived from the structural analog 3-Bromo-4-methylpyridazine hydrobromide (CAS 1998215-84-1) and the general hazard class of halogenated heteroaromatic salts.
Core Hazard Mechanism: This compound combines a halogenated pyridazine ring with a hydrobromide acid salt.[3]
-
Hydrolysis Risk: Upon contact with moisture (mucous membranes, humidity), the salt moiety dissociates to release hydrobromic acid (HBr) , a potent corrosive and respiratory irritant.
-
Alkylating Potential: The brominated pyridazine core possesses alkylating properties, posing a risk of cumulative toxicity and sensitization.
| Hazard Class (GHS) | Hazard Statement | Signal Word |
| Skin Irritation 2 | H315: Causes skin irritation.[1][2][3][4] | WARNING |
| Eye Irritation 2A | H319: Causes serious eye irritation.[3][5] | WARNING |
| STOT SE 3 | H335: May cause respiratory irritation.[3][4][5] | WARNING |
| Potential Corrosive | EUH071: Corrosive to the respiratory tract (if hydrolyzed).[3] | DANGER |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" protocols. This compound requires an Acid-Organic Hybrid protection strategy.
Hand Protection Strategy
Standard nitrile exam gloves (4 mil) are insufficient for prolonged handling due to the potential for acid permeation if the salt becomes deliquescent.
| Task Duration | Primary Glove | Secondary Glove (Under) | Rationale |
| < 15 Minutes (Weighing) | Nitrile (Minimum 5 mil) | Nitrile (4 mil) | Double-gloving prevents micro-tear exposure.[1][2][3] |
| > 15 Minutes (Reaction Setup) | Neoprene or Butyl Rubber (High Cuff) | Nitrile (4 mil) | Neoprene offers superior resistance to acid hydrolysis products. |
| Spill Cleanup | Silver Shield / 4H (Laminate) | Nitrile (4 mil) | Laminate films provide broad-spectrum resistance to undefined organic salts.[2][3] |
Respiratory & Eye Protection[1][3][4][5][6][7]
-
Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).[3]
-
Secondary Barrier: If working outside a hood (strictly discouraged) or dealing with spills, use a Full-Face Respirator with P100/OV/AG cartridges (Organic Vapor + Acid Gas).[2][3]
-
Eye Protection: Chemical splash goggles (ANSI Z87.[3]1) are mandatory.[3] Safety glasses are not acceptable due to the risk of airborne dust entering the eye and hydrolyzing into acid.
Operational Handling Protocols
A. Weighing & Transfer Workflow
-
Static Control: Brominated salts are often electrostatic.[3] Use an ionizing bar or anti-static gun before weighing to prevent powder scattering.[3]
-
Tools: Use PTFE (Teflon) or Ceramic spatulas .[3] Avoid stainless steel, as residual HBr can pit metal surfaces over time, contaminating future samples.
-
Vessel: Weigh directly into the reaction vessel or a glass scintillation vial. Do not use weigh boats that retain static charge.[3]
B. Solubilization & Reaction Setup
-
Exotherm Warning: Dissolving hydrobromide salts in water or protic solvents is exothermic.[3] Add the solid slowly to the solvent, not the reverse.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases (liberates free base and potentially volatile bromine species).[3]
Emergency Response & Spill Logic
Scenario: You have spilled ~500mg of solid powder on the benchtop.
Figure 1: Decision logic for safe spill remediation of acidic organic salts.
Disposal & Waste Management
Disposal Code: D002 (Corrosive) + Organic Halogen Do not dispose of down the drain.[3] The hydrobromide salt will lower the pH of plumbing systems and release toxic organobromides into the water table.
-
Solid Waste: Collect in a dedicated solid waste container labeled "Halogenated Organic Solids."
-
Liquid Waste:
-
Neutralization: If in solution, carefully neutralize with 10% Sodium Bicarbonate (
) until effervescence ceases. -
Segregation: Dispose of into "Halogenated Solvent Waste" carboys.
-
-
Destruction Method: The preferred method is High-Temperature Incineration with a scrubber system to capture HBr gas generated during combustion.[3]
References
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 17888927, 4-Bromopyridazine. Retrieved October 26, 2023, from [Link][2]
-
Dartmouth College EHS. (2025). Hazardous Waste Disposal Guide. Retrieved October 26, 2023, from [Link][2]
Sources
- 1. 1998215-84-1|3-Bromo-4-methylpyridazine hydrobromide|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-3-methylpyridine | 10168-00-0 [chemicalbook.com]
- 3. 4-Bromo-3-methylpyridine HBR | CAS 1185658-26-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 3-溴-4-甲基吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
